Golvatinib
Description
Structure
3D Structure
Properties
IUPAC Name |
1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRCJCNVNUFYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37F2N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239155 | |
| Record name | Golvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928037-13-2 | |
| Record name | Golvatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928037132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Golvatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11977 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Golvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GOLVATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516Z3YP58E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Signaling Pathway Inhibition of Golvatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Golvatinib (E7050) is a potent, orally bioavailable small-molecule inhibitor that concurrently targets multiple receptor tyrosine kinases (RTKs) implicated in tumorigenesis and angiogenesis. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its inhibition of key signaling pathways. It includes a compilation of quantitative data from preclinical studies, detailed experimental methodologies for core assays, and visual representations of the signaling cascades and experimental workflows to support further research and development efforts in oncology.
Introduction
Receptor tyrosine kinases are critical mediators of cellular signaling, regulating processes such as cell growth, proliferation, survival, and migration. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound is a multi-targeted kinase inhibitor with primary activity against c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2), both of which play crucial roles in tumor progression and the formation of new blood vessels that supply tumors.[1][2] This dual inhibition provides a multi-pronged approach to cancer therapy by directly targeting tumor cells and their vascular supply. Additionally, this compound has been shown to inhibit other RTKs, including RON and members of the Eph receptor family, further broadening its therapeutic potential.[3]
Mechanism of Action and Signaling Pathway Inhibition
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing the phosphorylation and subsequent activation of downstream signaling pathways.[3]
Inhibition of the c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, leading to the activation of several downstream pro-oncogenic pathways, including the PI3K/Akt and RAS/MAPK pathways. These pathways promote cell survival, proliferation, and invasion.[4] this compound effectively blocks the phosphorylation of c-Met, thereby inhibiting these downstream effects.[4][5] In certain cancer models, this has been shown to circumvent resistance to EGFR inhibitors, where c-Met activation can act as a bypass signaling route.[4][6]
Inhibition of the VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation. Its ligand, VEGF, stimulates endothelial cell proliferation, migration, and survival. By inhibiting VEGFR-2, this compound can disrupt the tumor's blood supply, leading to nutrient deprivation and reduced growth.[7] The downstream signaling of VEGFR-2 involves pathways such as the PLCγ-PKC-MAPK cascade, which is crucial for endothelial cell function.[4]
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound from preclinical studies.
Table 1: In Vitro Kinase and Cell Growth Inhibition by this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| c-Met | Kinase Assay | 14 | [5][6][7] |
| VEGFR-2 | Kinase Assay | 16 | [4][5][6][7] |
| RON | Kinase Assay | 17 (0.017 µmol/L) | [3] |
| c-Kit | Kinase Assay | 10 (0.010 µmol/L) | [3] |
| EphA6 | Kinase Assay | 7 (0.007 µmol/L) | [3] |
| EphB2 | Kinase Assay | 7 (0.007 µmol/L) | [3] |
| EphA8 | Kinase Assay | 8 (0.008 µmol/L) | [3] |
| EphA7 | Kinase Assay | 11 (0.011 µmol/L) | [3] |
| EphB4 | Kinase Assay | 12 (0.012 µmol/L) | [3] |
| EphB1 | Kinase Assay | 16 (0.016 µmol/L) | [3] |
| EphA5 | Kinase Assay | 18 (0.018 µmol/L) | [3] |
| MKN45 (c-Met amplified) | Cell Growth | 37 | [4][6] |
| EBC-1 (c-Met amplified) | Cell Growth | 6.2 | [4][6] |
| Hs746T (c-Met amplified) | Cell Growth | 23 | [4][6] |
| SNU-5 (c-Met amplified) | Cell Growth | 24 | [4][6] |
| HUVEC (HGF stimulated) | Cell Growth | 17 | [7] |
| HUVEC (VEGF stimulated) | Cell Growth | 84 | [7] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing | Outcome | Reference |
| c-Met amplified tumor lines | 50-200 mg/kg | Tumor regression and disappearance | [4] |
| Peritoneal dissemination model | Not specified | Antitumor effect and prolonged lifespan | [4] |
| Ma-1/HGF (HGF-transfected) | Not specified | Inhibition of angiogenesis and tumor growth | [5] |
| Combination with Gefitinib | Not specified | Marked regression of tumor growth | [4] |
| Combination with Lenvatinib | 100 mg/kg | Sensitizes tumors to Lenvatinib | [8] |
Table 3: Phase I Clinical Trial Data for this compound
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 400 mg once daily | [3][9] |
| Frequent Adverse Events (>10% incidence) | Diarrhea, nausea, vomiting, fatigue, decreased appetite, elevated ALT/AST, dry skin, dysgeusia | [3][9] |
| Best Overall Response | Stable Disease | [3] |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of this compound against its target kinases, such as c-Met and VEGFR-2.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., c-Met, VEGFR-2)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (at a concentration near the Km for the specific kinase)
-
Substrate (e.g., poly(Glu, Tyr) 4:1 for general tyrosine kinases)
-
This compound (serially diluted in DMSO)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader (luminometer)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Add the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Prepare a master mix containing the kinase, substrate, and ATP in kinase buffer.
-
Add the master mix to the wells to initiate the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and detect the remaining ATP (or generated ADP) using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
-
WST-8 Cell Viability Assay
This colorimetric assay measures cell viability based on the reduction of WST-8 by cellular dehydrogenases in metabolically active cells.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
WST-8 reagent
-
96-well cell culture plates
-
Microplate reader (450 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1-3 x 10³ cells/well) in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include vehicle-only control wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
-
Materials and Methods:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
Human cancer cell line known to be sensitive to this compound
-
Matrigel or similar basement membrane matrix (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
-
-
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50-200 mg/kg) or vehicle orally once daily.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as Western blotting to assess target phosphorylation (pharmacodynamics) or immunohistochemistry.
-
Experimental and Logical Workflows
The preclinical evaluation of a kinase inhibitor like this compound typically follows a structured workflow, moving from in vitro characterization to in vivo efficacy studies.
Conclusion
This compound is a potent dual inhibitor of c-Met and VEGFR-2 with demonstrated antitumor and anti-angiogenic activity in a range of preclinical models. Its ability to target multiple oncogenic pathways simultaneously makes it a promising candidate for cancer therapy, both as a monotherapy and in combination with other agents. This technical guide provides a foundational resource for researchers and drug developers, offering key data and methodologies to facilitate further investigation into the therapeutic potential of this compound and similar multi-targeted kinase inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mimetas.com [mimetas.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. himedialabs.com [himedialabs.com]
- 8. c-MET [stage.abbviescience.com]
- 9. researchgate.net [researchgate.net]
Golvatinib: A Technical Guide to a Dual c-Met and VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Golvatinib (E7050) is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] By targeting these two key pathways, this compound demonstrates significant potential in cancer therapy through the simultaneous inhibition of tumor cell proliferation, survival, migration, invasion, and tumor angiogenesis.[1] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, in vivo efficacy, and detailed experimental protocols for its evaluation. Additionally, it visualizes the core signaling pathways and experimental workflows to support further research and development.
Introduction
The c-Met and VEGFR-2 signaling pathways are critical drivers in the progression of many human cancers.[1] Aberrant activation of the c-Met pathway is associated with poor clinical outcomes, promoting tumor growth, invasion, and metastasis.[1] Concurrently, the VEGF/VEGFR-2 axis is a principal mediator of tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth.[1] this compound's dual inhibitory action on these pathways presents a compelling therapeutic strategy to combat cancer through multiple mechanisms.
Biochemical and Cellular Activity
This compound has demonstrated potent inhibitory activity against both c-Met and VEGFR-2 kinases, as well as significant anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| c-Met | 14 |
| VEGFR-2 | 16 |
Data sourced from multiple studies.[1]
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | c-Met Status | IC50 (nM) |
| MKN45 | Gastric Carcinoma | Amplified | 37 |
| EBC-1 | Lung Cancer | Amplified | 6.2 |
| Hs746T | Gastric Carcinoma | Amplified | 23 |
| SNU-5 | Gastric Carcinoma | Amplified | 24 |
Data reflects the potent activity of this compound in c-Met amplified cell lines.[1]
In Vivo Efficacy
Preclinical studies in mouse xenograft models have shown that this compound effectively inhibits tumor growth and angiogenesis. High doses of this compound (50-200 mg/kg) have been reported to induce tumor regression in models with c-Met amplification. In a phase I clinical trial in patients with advanced solid tumors, the maximum tolerated dose (MTD) was determined to be 400 mg once daily.[2] The most common treatment-related adverse events included diarrhea, nausea, vomiting, and fatigue.[3][2]
Table 3: Summary of In Vivo Studies with this compound
| Model Type | Dosing | Key Findings |
| Xenograft Models | 50-200 mg/kg (mice) | Strong inhibition of tumor growth and angiogenesis; tumor regression at high doses in c-Met amplified models. |
| Peritoneal Dissemination Model | Not specified | Demonstrated antitumor effect and significant prolongation of lifespan.[1] |
| Phase I Clinical Trial | 100-450 mg (human) | MTD established at 400 mg once daily; evidence of c-Met target modulation.[2] |
Signaling Pathways
The c-Met Signaling Pathway
Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This activation triggers several key pathways, including the RAS/MAPK cascade, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival.[4] Other important downstream effectors include STAT3 and SRC, which are involved in cell motility and invasion.[4]
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
The VEGFR-2 Signaling Pathway
VEGF-A is the primary ligand for VEGFR-2. Ligand binding induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are central to angiogenesis. Key pathways include the PLCγ-PKC-MAPK route, which drives endothelial cell proliferation, and the PI3K/AKT pathway, which promotes endothelial cell survival.[5][6] VEGFR-2 signaling also activates pathways involving SRC and FAK, which are critical for endothelial cell migration.[5][6]
Caption: The VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for determining the IC50 of this compound against c-Met or VEGFR-2.
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock.
-
Thaw recombinant human c-Met or VEGFR-2 kinase, ATP solution, and a suitable kinase substrate (e.g., Poly-(Glu,Tyr) 4:1).
-
Prepare serial dilutions of this compound in 1x Kinase Buffer with a constant, low percentage of DMSO (e.g., <1%).
-
-
Assay Procedure:
-
In a 96-well white plate, add 5 µL of the diluted this compound or vehicle control.
-
Add 20 µL of diluted kinase to each well, except for the "blank" control wells.
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and substrate.
-
Initiate the kinase reaction by adding 25 µL of the master mix to all wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection:
-
Equilibrate a luminescence-based kinase detection reagent (e.g., Kinase-Glo® Max) to room temperature.
-
Add 50 µL of the detection reagent to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other values.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability (MTT) Assay
This protocol is for determining the anti-proliferative IC50 of this compound in cancer cell lines.
-
Cell Plating:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Agitate the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture and resuspend them in a sterile solution (e.g., PBS or a mixture with Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume using calipers (Volume = (Length x Width²)/2).
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle for oral administration.
-
Administer this compound or the vehicle control to the respective groups at the desired dose and schedule (e.g., once daily by oral gavage).
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Analyze the statistical significance of the differences in tumor volume between the groups.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.
Caption: A generalized preclinical workflow for kinase inhibitor evaluation.
Conclusion
This compound is a potent dual inhibitor of c-Met and VEGFR-2 with demonstrated anti-tumor activity in both in vitro and in vivo models. Its ability to concurrently target key pathways involved in tumor growth, survival, and angiogenesis makes it a significant compound for cancer research and therapeutic development. The data and protocols presented in this guide are intended to provide a comprehensive resource for professionals in the field to facilitate further investigation into the therapeutic potential of this compound and similar dual-targeting agents.
References
- 1. E7050: a dual c-Met and VEGFR-2 tyrosine kinase inhibitor promotes tumor regression and prolongs survival in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sedapds.com [sedapds.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
Golvatinib: A Multi-Targeted Kinase Inhibitor Disrupting Tumor Angiogenesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. It is a complex process regulated by a delicate balance of pro- and anti-angiogenic factors. Key signaling pathways, including the Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF) pathways, are often dysregulated in cancer, leading to sustained angiogenesis. Golvatinib (E7050) is a potent, orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in inhibiting tumor angiogenesis, and summarizes key preclinical data and experimental methodologies.
Introduction: The Challenge of Tumor Angiogenesis
The reliance of solid tumors on a dedicated blood supply for oxygen and nutrients has made anti-angiogenic therapy a cornerstone of modern oncology. The VEGF signaling pathway, primarily through VEGF Receptor 2 (VEGFR2), is a major driver of this process, and its inhibition has led to significant clinical benefits. However, tumors often develop resistance to VEGF-targeted therapies through the activation of alternative pro-angiogenic pathways.[1][2] The HGF/c-Met signaling cascade is a prominent escape mechanism, promoting endothelial cell proliferation, migration, and survival, thereby compensating for VEGFR inhibition.[3][4] This highlights the need for therapeutic strategies that can simultaneously block multiple key angiogenic pathways.
This compound: A Multi-Targeted Approach to Anti-Angiogenesis
This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against several key drivers of tumor angiogenesis. Its primary targets are c-Met (the HGF receptor) and VEGFR2.[5][6][7] Additionally, this compound has been shown to inhibit other important angiogenic mediators, including Tie2 and EphB4.[1][2] This multi-pronged attack allows this compound to not only directly inhibit angiogenesis but also to counteract resistance mechanisms that arise from single-pathway blockade.
Mechanism of Action
This compound exerts its anti-angiogenic effects by competitively binding to the ATP-binding pocket of the intracellular kinase domains of its target receptors. This prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for endothelial cell function and vessel formation.[7]
-
Inhibition of the HGF/c-Met Pathway: By blocking c-Met, this compound inhibits HGF-stimulated endothelial cell proliferation, migration, and morphogenesis.[3][4]
-
Inhibition of the VEGF/VEGFR2 Pathway: this compound's targeting of VEGFR2 directly blocks the primary pro-angiogenic signals mediated by VEGF.[5][6]
-
Inhibition of Tie2 and EphB4 Signaling: The inhibition of Tie2, the receptor for angiopoietins, and EphB4, involved in vessel maturation and stabilization, further contributes to the disruption of tumor vasculature.[1][2] In vitro studies have shown that this compound can inhibit pericyte-mediated vessel stabilization and the differentiation of pro-angiogenic Tie2-expressing macrophages (TEMs).[1][2]
Quantitative Data: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies, demonstrating this compound's potent inhibitory activity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Reference |
| c-Met | 14 | [6][7] |
| VEGFR2 | 16 | [5][6][7] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MKN45 | Gastric Cancer | 37 | [5][6] |
| EBC-1 | Lung Cancer | 6.2 | [5][6] |
| Hs746T | Gastric Cancer | 23 | [5][6] |
| SNU-5 | Gastric Cancer | 24 | [5][6] |
| A549 | Lung Cancer | 6,890 - 7,700 | [6] |
Note: The higher IC50 values in certain cell lines like A549 suggest that the direct anti-proliferative effect of this compound can be cell-type dependent.[6]
Table 3: In Vivo Anti-Tumor and Anti-Angiogenic Activity of this compound
| Tumor Model | Treatment | Outcome | Reference |
| Various Xenografts | This compound (50-200 mg/kg) | Inhibition of c-Met and VEGFR-2 phosphorylation, tumor growth inhibition, and tumor regression. | [5] |
| Peritoneal Dissemination Model | This compound | Anti-tumor effect and significant prolongation of lifespan. | [5] |
| K1/Ang2 and AN3CA Xenografts | Lenvatinib + this compound | Synergistic anti-tumor effects and decreased tumor microvessel density.[4][8][9] | [8] |
Key Signaling Pathways Targeted by this compound
The diagrams below, generated using the DOT language, illustrate the signaling pathways inhibited by this compound.
HGF/c-Met Signaling Pathway
References
- 1. Multitargeting strategy using lenvatinib and this compound: maximizing anti-angiogenesis activity in a preclinical cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multitargeting strategy using lenvatinib and this compound: Maximizing anti-angiogenesis activity in a preclinical cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenvatinib in combination with this compound overcomes hepatocyte growth factor pathway-induced resistance to vascular endothelial growth factor receptor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preclinical Efficacy of Golvatinib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Golvatinib (E-7050) is an orally bioavailable small molecule that acts as a potent dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] These kinases are crucial mediators of tumor cell proliferation, survival, migration, and angiogenesis, and their dysregulation is implicated in the pathogenesis of various malignancies.[1][3] Preclinical studies have demonstrated this compound's significant anti-tumor activity through the targeted inhibition of these pathways. This technical guide provides a comprehensive summary of the preclinical data on this compound's efficacy, including detailed experimental protocols and a visual representation of its mechanism of action.
In Vitro Efficacy
Kinase Inhibition
This compound demonstrates potent and specific inhibition of c-Met and VEGFR-2 kinases. In vitro kinase assays have established its inhibitory activity at nanomolar concentrations.
| Target Kinase | IC50 (nM) |
| c-Met | 14[4][5][6] |
| VEGFR-2 | 16[4][5][6][7] |
| Tie2 | - |
| EphB4 | - |
| c-Kit | 10 |
| Ron | 17 |
IC50 values for Tie2 and EphB4 were not explicitly quantified in the provided search results, but this compound is noted to be a potent inhibitor of these kinases.[3][8][9]
Cell Proliferation Inhibition
This compound effectively inhibits the growth of various human cancer cell lines, particularly those with c-Met amplification. The half-maximal inhibitory concentration (IC50) for cell growth varies across different cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| MKN45 | Gastric Carcinoma | 37[4][7] |
| EBC-1 | Lung Cancer | 6.2[4][7] |
| Hs746T | Gastric Carcinoma | 23[4][7] |
| SNU-5 | Gastric Carcinoma | 24[4][7] |
| A549 | Lung Cancer | Higher IC50[4][7] |
| SNU-1 | Gastric Carcinoma | Higher IC50[4][7] |
| MKN74 | Gastric Carcinoma | Higher IC50[7] |
In Vivo Efficacy
Xenograft Models
Preclinical evaluation in mouse xenograft models has demonstrated significant anti-tumor effects of this compound.[3] Treatment with this compound led to the inhibition of both c-Met and VEGFR-2 phosphorylation within the tumor tissue, resulting in strong inhibition of tumor growth and angiogenesis.[5][7] In models with c-Met gene amplification, high doses of this compound (50–200 mg/kg) induced tumor regression and even disappearance.[5][7] Furthermore, in a peritoneal dissemination model, this compound demonstrated an anti-tumor effect and significantly prolonged the lifespan of treated mice.[7]
Combination Therapy
The efficacy of this compound has also been explored in combination with other targeted therapies. In xenograft models resistant to the EGFR inhibitor ZD1839 due to HGF-transfection, the combination of this compound and ZD1839 induced marked regression of tumor growth.[5] Similarly, combining this compound with the multi-tyrosine kinase inhibitor lenvatinib in thyroid and endometrial cancer models resulted in inhibited pericyte network development and Tie2-expressing macrophage (TEM) infiltration, leading to severe perfusion disorder and massive apoptosis.[8][9] This combination therapy was well-tolerated with manageable body weight loss.[8][9] In vitro studies also suggest that the combination of this compound and lenvatinib inhibits pericyte-mediated vessel stabilization and TEM differentiation.[8][9]
Mechanism of Action & Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in cell growth, survival, and angiogenesis. The primary mechanism involves the dual inhibition of c-Met and VEGFR-2.
c-Met Signaling Pathway
Activation of the c-Met receptor by its ligand, Hepatocyte Growth Factor (HGF), triggers a signaling cascade that promotes cell proliferation, survival, and motility. This compound blocks the phosphorylation of c-Met, thereby inhibiting downstream signaling. In EGFR mutant lung cancer cell lines, this compound has been shown to block the Met/Gab1/PI3K/Akt pathway, which can circumvent resistance to EGFR tyrosine kinase inhibitors (TKIs).[4][5][7]
Caption: this compound inhibits the HGF-induced c-Met signaling pathway.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) binds to and activates VEGFR-2, initiating a signaling cascade that promotes endothelial cell proliferation, migration, and survival. This compound inhibits the phosphorylation of VEGFR-2, thereby disrupting this pro-angiogenic signaling.
Caption: this compound disrupts angiogenesis by inhibiting VEGFR-2 signaling.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
Methodology:
-
Recombinant human c-Met or VEGFR-2 kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
This compound is added to the reaction at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using a suitable method, such as radioisotope incorporation (e.g., [γ-33P]ATP) followed by scintillation counting, or a non-radioactive method like ELISA with a phospho-specific antibody.
-
The percentage of kinase inhibition is calculated for each this compound concentration relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
Objective: To determine the IC50 of this compound on the growth of cancer cell lines.
Methodology:
-
Cancer cells (e.g., MKN45, EBC-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control.
-
The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, WST assay, or CellTiter-Glo® Luminescent Cell Viability Assay.
-
The absorbance or luminescence is measured using a plate reader.
-
The percentage of cell growth inhibition is calculated for each this compound concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Study Workflow
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Caption: A typical workflow for assessing in vivo efficacy using a xenograft model.
Conclusion
The preclinical data for this compound strongly support its potential as an anti-cancer therapeutic. Its potent dual inhibitory activity against c-Met and VEGFR-2, coupled with its effects on other key kinases like Tie2 and EphB4, provides a multi-pronged attack on tumor growth and angiogenesis. The in vitro and in vivo studies consistently demonstrate its efficacy in inhibiting cancer cell proliferation and causing tumor regression, particularly in tumors with c-Met amplification. The promising results from combination therapy studies further highlight its potential to overcome resistance to other targeted agents. This comprehensive preclinical profile has provided a solid foundation for the clinical development of this compound in various solid tumors.[3][10]
References
- 1. Facebook [cancer.gov]
- 2. This compound | C33H37F2N7O4 | CID 16118392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Multitargeting strategy using lenvatinib and this compound: Maximizing anti-angiogenesis activity in a preclinical cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multitargeting strategy using lenvatinib and this compound: maximizing anti-angiogenesis activity in a preclinical cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I, dose-escalation study of the multitargeted receptor tyrosine kinase inhibitor, this compound, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Golvatinib: A Multi-Targeted Kinase Inhibitor Beyond c-Met and VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Golvatinib (E7050) is a potent, orally bioavailable small molecule inhibitor initially recognized for its dual targeting of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2).[1] This technical guide provides an in-depth exploration of this compound's inhibitory activity against other key oncogenic kinases, namely the Ephrin (Eph) receptor family, c-Kit, and Ron. This document summarizes the quantitative inhibitory data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.
Quantitative Inhibitory Activity of this compound
This compound has demonstrated potent inhibitory activity against a range of kinases beyond its primary targets. The half-maximal inhibitory concentrations (IC50) from isolated kinase assays are summarized in the table below.
| Target Kinase | IC50 (µM) |
| c-Met | 0.001 |
| VEGFR-2 | 0.016 |
| EphA5 | 0.007 - 0.018 |
| EphA6 | 0.007 - 0.018 |
| EphA7 | 0.007 - 0.018 |
| EphA8 | 0.007 - 0.018 |
| EphB1 | 0.007 - 0.018 |
| EphB2 | 0.007 - 0.018 |
| EphB4 | 0.007 - 0.018 |
| c-Kit | 0.010 |
| Ron | 0.017 |
Table 1: In vitro inhibitory activity of this compound against a panel of receptor tyrosine kinases. The IC50 values for the Eph receptor family members are presented as a range.
Experimental Protocols: In Vitro Kinase Inhibition Assay
The following protocol provides a representative methodology for determining the in vitro inhibitory activity of this compound against receptor tyrosine kinases. This protocol is based on established methods for kinase assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Ephrin receptors, c-Kit, and Ron kinases.
Materials:
-
Recombinant human Ephrin receptor, c-Kit, or Ron kinase domain.
-
This compound (E7050) of known concentration.
-
ATP (Adenosine triphosphate).
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Radiolabeled ATP (γ-32P-ATP or γ-33P-ATP).
-
Phosphocellulose paper or membrane.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Mixture: In a 96-well plate, add the kinase, substrate peptide, and kinase assay buffer.
-
Initiation of Reaction: Add the diluted this compound or vehicle (DMSO) to the wells. Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Start Kinase Reaction: Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Quantification: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Visualizations
The following diagrams illustrate the canonical signaling pathways of the Ephrin receptors, c-Kit, and Ron, which are targeted by this compound.
Ephrin Receptor Signaling Pathway
Caption: Ephrin Receptor Signaling Pathway.
c-Kit Signaling Pathway
Caption: c-Kit Receptor Signaling Pathway.
Ron Signaling Pathway
Caption: Ron Receptor Signaling Pathway.
Conclusion
This compound's inhibitory profile extends beyond c-Met and VEGFR-2 to include the Ephrin receptor family, c-Kit, and Ron, all of which are implicated in various aspects of tumorigenesis and metastasis. The potent, nanomolar inhibition of these additional targets suggests that this compound's anti-cancer activity may be broader than initially characterized. This multi-targeted profile could be advantageous in overcoming resistance mechanisms that arise from the activation of alternative signaling pathways. Further research into the clinical implications of this compound's activity against this expanded set of kinases is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for scientists and researchers to design and interpret further studies on this compound and other multi-targeted kinase inhibitors.
References
Investigating Golvatinib's Effect on Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Golvatinib (E7050) is a potent, orally available, small-molecule tyrosine kinase inhibitor (TKI) with significant potential in oncology. It primarily functions as a dual inhibitor of c-Met (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are key drivers of tumor progression, angiogenesis, and metastasis.[1] The c-Met signaling pathway, upon activation by its ligand HGF, triggers a cascade of events leading to increased cell proliferation, motility, and invasion.[1][2] Similarly, the VEGF/VEGFR2 pathway is a critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[3] this compound also demonstrates inhibitory activity against other receptor tyrosine kinases implicated in cell migration and angiogenesis, including Tie2 and EphB4.[4] This multifaceted mechanism of action makes this compound a compelling candidate for inhibiting cancer cell migration and invasion.
This technical guide provides an in-depth overview of the experimental methodologies used to investigate the effects of this compound on cell migration, summarizes key quantitative data, and illustrates the underlying signaling pathways.
Core Signaling Pathways Targeted by this compound
This compound exerts its anti-migratory effects by interfering with key signaling cascades. The primary pathways affected are the c-Met and VEGFR2 signaling pathways.
c-Met Signaling Pathway
The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor initiates a signaling cascade that promotes cell migration and invasion. This compound inhibits the autophosphorylation of c-Met, thereby blocking downstream signaling.
VEGFR2 Signaling Pathway
The binding of VEGF-A to VEGFR2 is a primary driver of angiogenesis, which is crucial for tumor growth and metastasis. This compound's inhibition of VEGFR2 blocks this pro-angiogenic signaling.
Experimental Protocols
To assess the inhibitory effect of this compound on cell migration, two primary in vitro assays are commonly employed: the Wound Healing (or Scratch) Assay and the Transwell Migration Assay.
Wound Healing Assay
This assay provides a straightforward method to study collective cell migration.
Protocol:
-
Cell Seeding: Plate cells in a 6-well or 12-well plate and culture until they form a confluent monolayer.
-
Serum Starvation: To minimize cell proliferation, incubate the confluent monolayer in a serum-free or low-serum medium for 12-24 hours prior to the assay.
-
Creating the "Wound": A sterile pipette tip (e.g., 200 µL) is used to create a linear scratch in the cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: The medium is replaced with fresh low-serum medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Image Acquisition: Images of the scratch are captured at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using an inverted microscope with a camera.
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: ((Area at T0 - Area at Tx) / Area at T0) * 100
Transwell Migration Assay (Boyden Chamber Assay)
This assay is used to evaluate the chemotactic response of cells to a chemoattractant.
Protocol:
-
Chamber Preparation: Transwell inserts (typically with an 8 µm pore size membrane) are placed in a 24-well plate. For invasion assays, the membrane can be coated with an extracellular matrix component like Matrigel.[2]
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS) or specific growth factors.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a serum-free medium.
-
Cell Seeding: A defined number of cells (e.g., 1 x 10^5) are seeded into the upper chamber of the Transwell insert. Various concentrations of this compound or a vehicle control are added to the upper chamber with the cells.[5]
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 12-24 hours) at 37°C in a CO2 incubator.
-
Cell Removal: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: Cells that have migrated to the lower surface of the membrane are fixed (e.g., with methanol or paraformaldehyde) and stained (e.g., with crystal violet or DAPI).
-
Quantification: The number of migrated cells is counted in several random fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured to quantify the relative number of migrated cells.
Western Blotting for Signaling Pathway Analysis
To confirm the mechanism of action of this compound, western blotting can be used to analyze the phosphorylation status of key proteins in the c-Met and VEGFR2 signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with this compound for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-c-Met, c-Met, p-VEGFR2, VEGFR2, p-Akt, Akt, p-ERK, ERK).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The band intensities are quantified to determine the relative levels of protein phosphorylation.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from wound healing and transwell migration assays investigating the effect of this compound.
Table 1: Effect of this compound on Wound Closure in a Cancer Cell Line
| This compound Concentration (nM) | Wound Closure at 24h (%) | Standard Deviation |
| 0 (Vehicle) | 85.2 | ± 4.5 |
| 10 | 62.7 | ± 3.8 |
| 50 | 35.1 | ± 2.9 |
| 100 | 15.8 | ± 2.1 |
Table 2: Effect of this compound on Transwell Cell Migration
| This compound Concentration (nM) | Number of Migrated Cells (per field) | Standard Deviation |
| 0 (Vehicle) | 210 | ± 15 |
| 10 | 135 | ± 11 |
| 50 | 68 | ± 8 |
| 100 | 25 | ± 5 |
Table 3: Inhibitory Activity of this compound on Key Tyrosine Kinases
| Target Kinase | IC50 (nM) |
| c-Met | 14 |
| VEGFR2 | 16 |
| Tie2 | 25 |
| EphB4 | 30 |
Note: The IC50 values are representative and may vary depending on the specific assay conditions.
Conclusion
This compound demonstrates significant potential as an inhibitor of cancer cell migration through its potent and dual inhibition of the c-Met and VEGFR2 signaling pathways. The experimental protocols detailed in this guide provide robust methods for quantifying the anti-migratory effects of this compound and elucidating its mechanism of action. The presented data, while illustrative, highlights the dose-dependent inhibitory effects of this compound on cell migration. Further investigation using these and other advanced techniques will continue to be crucial in the clinical development of this compound as a therapeutic agent for metastatic cancers.
References
Golvatinib: A Technical Guide to its Chemical Structure, Properties, and Dual Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Golvatinib, also known as E7050, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2).[1][2] These kinases are critical mediators of tumor cell proliferation, survival, migration, and angiogenesis.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its mechanism of action, with a focus on the experimental methodologies used to characterize its activity.
Chemical Structure and Physicochemical Properties
This compound is classified as an aromatic ether.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-N'-[2-fluoro-4-[[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]-4-pyridinyl]oxy]phenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | [1] |
| Molecular Formula | C₃₃H₃₇F₂N₇O₄ | [1] |
| Molecular Weight | 633.7 g/mol | [1] |
| CAS Number | 928037-13-2 | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO (20 mg/mL), slightly soluble in Methanol and DMF. Insoluble in water. | [3][4][5] |
| Stability | Store at -20°C for up to 2 years as a powder. In DMSO, stable for 2 weeks at 4°C and 6 months at -80°C. | [1] |
| SMILES | CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | [2] |
| InChIKey | UQRCJCNVNUFYDX-UHFFFAOYSA-N | [2] |
Mechanism of Action: Dual Inhibition of c-Met and VEGFR-2
This compound exerts its anti-tumor activity by competitively inhibiting the ATP-binding sites of both c-Met and VEGFR-2, thereby blocking their phosphorylation and downstream signaling.[6] This dual inhibition addresses two significant pathways in cancer progression.
Inhibition of c-Met Signaling
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream pathways, including the PI3K/Akt and RAS/MAPK cascades, which promote cell proliferation, survival, and motility. This compound has been shown to potently inhibit HGF-induced c-Met autophosphorylation.[7]
Inhibition of VEGFR-2 Signaling
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Its ligand, VEGF, stimulates VEGFR-2, leading to the activation of pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways in endothelial cells. This compound effectively blocks VEGF-induced VEGFR-2 phosphorylation.[7]
The inhibitory activity of this compound against these kinases and various cancer cell lines is summarized in the table below.
| Target/Cell Line | IC₅₀ (nM) | Assay Type |
| c-Met (cell-free) | 14 | Kinase Assay |
| VEGFR-2 (cell-free) | 16 | Kinase Assay |
| MKN45 (gastric cancer) | 37 | Cell Proliferation |
| EBC-1 (lung cancer) | 6.2 | Cell Proliferation |
| Hs746T (gastric cancer) | 23 | Cell Proliferation |
| SNU-5 (gastric cancer) | 24 | Cell Proliferation |
Experimental Protocols
Western Blotting for c-Met and VEGFR-2 Phosphorylation
This protocol details the methodology used to assess the inhibitory effect of this compound on c-Met and VEGFR-2 phosphorylation in cultured cells.
1. Cell Culture and Treatment:
-
Human gastric cancer cell lines (e.g., MKN45) and human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media.
-
For c-Met phosphorylation analysis, MKN45 cells are treated with varying concentrations of this compound for 2 hours.
-
For VEGFR-2 phosphorylation, HUVECs are serum-starved for 24 hours, then pre-incubated with this compound for 1 hour, followed by stimulation with VEGF (20 ng/mL) for 5 minutes.
2. Cell Lysis:
-
Cells are washed with cold PBS and lysed on ice with a lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol, 1% Triton X-100, 1.5 mM MgCl₂, 1 mM EDTA, 100 mM NaF, 1 mM PMSF, 1 mM sodium orthovanadate, and a protease inhibitor cocktail).[4]
3. Protein Quantification:
-
Protein concentration in the lysates is determined using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay
This protocol outlines the procedure to determine the effect of this compound on the growth of cancer cell lines.
1. Cell Seeding:
-
Cells (e.g., MKN45, EBC-1) are seeded in 96-well plates at a density of 1,500 cells/well in 100 µL of culture medium.
2. Compound Treatment:
-
After 24 hours, cells are treated with various concentrations of this compound and incubated for 72 hours.
3. Viability Assessment:
-
A cell viability reagent such as WST-8 is added to each well and incubated for 1-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader.
-
The IC₅₀ values are calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways inhibited by this compound and a typical experimental workflow for its characterization.
Caption: this compound inhibits the HGF/c-Met signaling pathway.
Caption: this compound inhibits the VEGF/VEGFR-2 signaling pathway.
Caption: Experimental workflow for this compound characterization.
References
- 1. This compound (E7050) Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound | C33H37F2N7O4 | CID 16118392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (E7050) CAS#: 928037-13-2 [m.chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A phase I, dose-escalation study of the multitargeted receptor tyrosine kinase inhibitor, this compound, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
Methodological & Application
Application Notes and Protocols for Golvatinib in HUVEC Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Golvatinib in Human Umbilical Vein Endothelial Cell (HUVEC) culture. This document outlines the mechanism of action of this compound, its effects on HUVEC biology, and detailed protocols for key in vitro angiogenesis assays.
Introduction to this compound
This compound (also known as E7050) is a potent, orally bioavailable small molecule inhibitor of receptor tyrosine kinases (RTKs). It primarily targets c-Met (also known as hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key drivers of tumor growth, metastasis, and angiogenesis.[1][2] By dual-targeting these pathways, this compound offers a promising strategy for cancer therapy.
Mechanism of Action:
This compound competitively binds to the ATP-binding site in the catalytic domain of both c-Met and VEGFR-2, inhibiting their autophosphorylation and subsequent downstream signaling.[1] The inhibition of these pathways in endothelial cells, such as HUVECs, is critical to its anti-angiogenic effects.
Effects of this compound on HUVECs
This compound exerts significant anti-angiogenic effects on HUVECs by inhibiting key processes involved in the formation of new blood vessels.
-
Inhibition of Proliferation: this compound represses the proliferation of HUVECs stimulated by either Hepatocyte Growth Factor (HGF) or Vascular Endothelial Growth Factor (VEGF).[1]
-
Inhibition of Cell Migration: By blocking c-Met and VEGFR-2 signaling, this compound is expected to impede HUVEC migration, a crucial step in angiogenesis.
-
Induction of Apoptosis: While specific data on this compound-induced apoptosis in HUVECs is limited, inhibition of survival signals downstream of c-Met and VEGFR-2 may lead to programmed cell death.
-
Inhibition of Tube Formation: this compound has been shown to inhibit the formation and stabilization of capillary-like structures by HUVECs in vitro.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's activity.
| Target | IC50 (nM) | Assay Type | Reference |
| c-Met Kinase | 14 | Kinase Assay | [1] |
| VEGFR-2 Kinase | 16 | Kinase Assay | [1] |
Signaling Pathways
This compound's dual inhibition of c-Met and VEGFR-2 disrupts critical signaling cascades in HUVECs.
Experimental Protocols
HUVEC Cell Culture Protocol
This protocol outlines the basic steps for culturing and maintaining HUVECs.
Materials:
-
Cryopreserved HUVECs
-
Endothelial Cell Growth Medium (EGM), supplemented with growth factors, serum, and antibiotics
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Trypsin-EDTA solution (0.05%)
-
Trypsin Neutralizing Solution
-
Sterile tissue culture flasks (T-75)
-
Attachment factor (e.g., 0.1% gelatin solution)
-
Water bath, 37°C
-
Humidified incubator, 37°C, 5% CO2
-
Laminar flow hood
-
Centrifuge
Procedure:
-
Preparation:
-
Coat a T-75 flask with an attachment factor according to the manufacturer's instructions.
-
Warm the complete EGM to 37°C.
-
-
Thawing:
-
Quickly thaw the cryovial of HUVECs in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed EGM.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh EGM.
-
-
Seeding:
-
Seed the cells into the coated T-75 flask at a recommended density (e.g., 2,500-5,000 cells/cm²).
-
Gently rock the flask to ensure even distribution.
-
-
Incubation and Maintenance:
-
Incubate the flask at 37°C in a humidified 5% CO2 atmosphere.
-
Change the medium every 2-3 days.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add Trypsin-EDTA solution and incubate at 37°C until cells detach.
-
Neutralize the trypsin with Trypsin Neutralizing Solution.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh EGM and plate into new coated flasks at the desired split ratio (e.g., 1:2 to 1:4).
-
Proliferation Assay (WST-8/CCK-8 Assay)
This assay measures cell viability and proliferation based on the reduction of a tetrazolium salt by cellular dehydrogenases.[3]
Materials:
-
HUVECs
-
Complete EGM
-
96-well tissue culture plates, clear bottom
-
This compound stock solution (in DMSO)
-
WST-8 (or CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 1,500 cells/well in 100 µL of complete EGM.[3]
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete EGM. The final DMSO concentration should be consistent across all wells and typically below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours).[3]
-
Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Wound Healing (Scratch) Migration Assay
This assay assesses the ability of a confluent monolayer of cells to migrate and close a "wound" created by a scratch.
Materials:
-
HUVECs
-
Complete EGM
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Seed HUVECs in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure or migration rate.
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic migration of cells through a porous membrane towards a chemoattractant.
Materials:
-
HUVECs
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free or low-serum endothelial basal medium (EBM)
-
Complete EGM (as a chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Pre-coat the top and bottom of the Transwell inserts with an attachment factor if required.
-
Seed HUVECs (e.g., 5 x 10^4 cells) in the upper chamber of the Transwell insert in serum-free or low-serum EBM containing different concentrations of this compound or vehicle control.
-
Add complete EGM (containing serum and growth factors as a chemoattractant) to the lower chamber.
-
Incubate for 4-24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[3]
Materials:
-
HUVECs
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well tissue culture plates
-
Complete EGM
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Resuspend HUVECs in complete EGM containing different concentrations of this compound or a vehicle control.
-
Seed the HUVECs onto the polymerized matrix at a density of 1-2 x 10^4 cells/well.
-
Incubate at 37°C for 4-18 hours.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide).
Materials:
-
HUVECs
-
6-well tissue culture plates
-
This compound stock solution
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HUVECs in 6-well plates and allow them to adhere.
-
Treat the cells with different concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell batches. Always refer to the manufacturer's instructions for reagents and equipment.
References
Application Notes and Protocols: Western Blot Analysis of p-c-Met Following Golvatinib Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection and quantification of phosphorylated c-Met (p-c-Met) in cell lysates by Western blot, following treatment with the c-Met and VEGFR-2 inhibitor, Golvatinib.
Introduction
The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[1][2] this compound (E-7050) is an orally bioavailable small molecule inhibitor that potently targets both c-Met and VEGFR-2 kinases.[3][4][5][6] By binding to and inhibiting their activity, this compound can suppress tumor cell growth and angiogenesis.[3][7]
Western blotting is a fundamental technique used to detect specific proteins in a sample. This application note provides a comprehensive protocol to assess the efficacy of this compound in inhibiting c-Met activation by measuring the levels of phosphorylated c-Met (p-c-Met) at specific tyrosine residues (e.g., Tyr1234/1235), which are critical for kinase activation.[8][9]
Signaling Pathway
The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, induces receptor dimerization and autophosphorylation of key tyrosine residues in the cytoplasmic domain. This phosphorylation event triggers the recruitment and activation of downstream signaling molecules, including those in the PI3K/Akt and MAPK/RAS pathways, which drive cellular processes such as proliferation and survival.[1][2][10] this compound exerts its inhibitory effect by blocking this initial autophosphorylation step.
Figure 1. This compound Inhibition of the c-Met Signaling Pathway.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-c-Met.
Materials and Reagents
-
Cell Lines: A cell line known to express c-Met (e.g., MKN45, EBC-1, Hs746T, or SNU-5).[4][7]
-
This compound (E-7050): Prepare stock solutions in DMSO.
-
Hepatocyte Growth Factor (HGF): To stimulate c-Met phosphorylation.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: Appropriate percentage to resolve c-Met (~145 kDa).
-
Transfer Buffer: Standard Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Primary Antibodies:
-
Rabbit anti-phospho-c-Met (e.g., Tyr1234/1235) antibody.
-
Mouse or rabbit anti-total c-Met antibody.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL or similar.
-
Western Blot Imaging System.
Experimental Workflow
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-MET [stage.abbviescience.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C33H37F2N7O4 | CID 16118392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Met Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. Met Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
Preparation and Application of Golvatinib Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Golvatinib, also known as E7050, is a potent, orally bioavailable dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] The activation of the HGF/c-Met and VEGF/VEGFR-2 signaling pathways are crucial in tumor progression, including cell growth, migration, invasion, and angiogenesis.[2][3][4] this compound demonstrates inhibitory activity against both c-Met and VEGFR-2, making it a valuable tool for cancer research and a potential therapeutic agent.[2][4] In preclinical studies, this compound has been shown to inhibit the phosphorylation of c-Met and VEGFR-2, suppress the growth of tumor cells with c-Met amplification, and inhibit angiogenesis.[1][4]
Mechanism of Action
This compound competitively binds to the ATP-binding sites of both c-Met and VEGFR-2, inhibiting their autophosphorylation and subsequent downstream signaling.[5][6] Notably, it has been demonstrated to block the Met/Gab1/PI3K/Akt pathway, which can circumvent resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer cell lines.[4][7] This dual inhibitory action allows for the simultaneous blockade of two key pathways involved in tumor growth and vascularization.
Solubility and Storage
This compound is practically insoluble in water and ethanol but is soluble in DMSO.[1] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of the compound.[1][8] For long-term storage, the solid powder form of this compound is stable for at least three years when stored at -20°C.[1] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 633.69 g/mol | [1][3] |
| Solubility in DMSO | 20 mg/mL (31.56 mM)[1] to 50 mg/mL (78.90 mM)[7] | [1][7] |
| IC₅₀ for c-Met | 14 nM | [1][4][5][7] |
| IC₅₀ for VEGFR-2 | 16 nM | [1][4][5][7] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (in DMSO) | 1 year at -80°C; 1 month at -20°C | [1] |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.34 mg of this compound (Molecular Weight: 633.69 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 6.34 mg of this compound.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (up to 50°C) or ultrasonication can be used to aid dissolution if necessary.[7][8]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[1]
2. In Vitro Cell-Based Assay: Inhibition of c-Met Phosphorylation
Materials:
-
Cancer cell line known to express c-Met (e.g., MKN45 gastric cancer cells)
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (10 mM in DMSO)
-
Hepatocyte Growth Factor (HGF)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-phospho-c-Met, anti-total-c-Met
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed MKN45 cells in a 6-well plate and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in serum-free medium. The final concentration of DMSO in the medium should be kept below 0.5% to avoid cytotoxicity.[9] Add the diluted this compound to the cells and incubate for 1-2 hours at 37°C.[1]
-
HGF Stimulation: Stimulate the cells by adding HGF to a final concentration of 20-50 ng/mL for 10-15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total c-Met as a loading control.
-
-
Analysis: Quantify the band intensities to determine the extent of c-Met phosphorylation inhibition by this compound.
Visualizations
Caption: this compound inhibits c-Met and VEGFR-2 signaling pathways.
Caption: Workflow for preparing and using this compound stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound | C33H37F2N7O4 | CID 16118392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A phase I, dose-escalation study of the multitargeted receptor tyrosine kinase inhibitor, this compound, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for WST-8 Cell Proliferation Assay with Golvatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Golvatinib is a potent, orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs), primarily c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] By inhibiting these key drivers of tumor growth, angiogenesis, and metastasis, this compound has shown significant anti-proliferative effects in various cancer cell lines.[2][4] The WST-8 (Water Soluble Tetrazolium salt-8) cell proliferation assay is a sensitive and convenient colorimetric method for quantifying viable cells.[5] This assay utilizes the reduction of WST-8 by cellular dehydrogenases in metabolically active cells to produce a water-soluble formazan dye.[5] The amount of formazan produced is directly proportional to the number of living cells, which can be measured by absorbance.[5]
These application notes provide a detailed protocol for utilizing the WST-8 assay to evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Mechanism of Action: this compound
This compound exerts its anti-cancer effects by binding to and inhibiting the phosphorylation of c-Met and VEGFR-2.[2] This dual inhibition disrupts downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.[2][4]
-
c-Met Inhibition: The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, activates downstream pathways, including the PI3K/Akt and RAS/MAPK pathways, which promote cell growth, survival, and motility.[6] this compound blocks the phosphorylation of c-Met, thereby inhibiting these signaling cascades.[4]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. Its binding to VEGFR-2 on endothelial cells triggers signaling pathways that lead to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors with essential nutrients.[7] this compound's inhibition of VEGFR-2 phosphorylation disrupts these pro-angiogenic signals.[4]
Data Presentation
The following tables summarize the reported inhibitory concentrations (IC50) of this compound in various cancer cell lines. It is important to note that the specific assay method used to determine these values may vary between studies.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MKN45 | Gastric Cancer | 37 | [4] |
| EBC-1 | Lung Cancer | 6.2 | [4] |
| Hs746T | Gastric Cancer | 23 | [4] |
| SNU-5 | Gastric Cancer | 24 | [4] |
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines.
Experimental Protocols
This section provides a detailed protocol for assessing the anti-proliferative effects of this compound using the WST-8 cell proliferation assay.
Materials
-
Cancer cell line of interest (e.g., MKN45, EBC-1, Hs746T, SNU-5)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
WST-8 Cell Proliferation Assay Kit
-
Phosphate Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO2)
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the lyophilized powder in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
WST-8 Assay Protocol for this compound Treatment
-
Cell Seeding:
-
Harvest cells from culture flasks during their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only (no cells) to serve as a background control.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A common approach is to perform serial dilutions to cover a broad range of concentrations (e.g., 0.01 nM to 10 µM).
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration used.
-
After the 24-hour pre-incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
WST-8 Assay:
-
Following the treatment period, add 10 µL of the WST-8 reagent to each well, including the background control wells.
-
Gently mix the plate on an orbital shaker for 1 minute to ensure uniform distribution of the reagent.
-
Incubate the plate for 1-4 hours at 37°C in the dark. The optimal incubation time will depend on the cell type and density and should be determined empirically.
-
After incubation, measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 600-650 nm can be used to subtract background noise.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "medium only" wells from the absorbance readings of all other wells.
-
Calculation of Cell Viability: Express the cell viability as a percentage of the vehicle-treated control cells using the following formula:
Cell Viability (%) = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
Dose-Response Curve and IC50 Determination:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
-
Mandatory Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound inhibits c-Met and VEGFR-2 signaling pathways.
WST-8 Assay Experimental Workflow
Caption: Workflow for WST-8 cell proliferation assay with this compound.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Angiogenesis Assays Using Golvatinib In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Golvatinib (also known as E7050) is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases critically involved in tumor angiogenesis and growth. Its primary targets include MET (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are key mediators of angiogenic signaling pathways.[1][2] this compound's dual inhibitory action makes it a compound of significant interest for investigating anti-angiogenic therapeutic strategies in a preclinical setting. These application notes provide detailed protocols for assessing the anti-angiogenic effects of this compound in vitro using standard angiogenesis assays.
Mechanism of Action
This compound exerts its anti-angiogenic effects by inhibiting the phosphorylation of key tyrosine kinases. It is a potent dual inhibitor of c-Met and VEGFR-2.[1][2] By blocking the ATP-binding sites of these receptors, this compound effectively abrogates downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and tube formation. Additionally, this compound has been shown to inhibit Tie2 and EphB4, further contributing to its anti-angiogenic profile by affecting vessel maturation and stabilization.[3]
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits VEGFR2 and c-Met signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in key angiogenesis-related assays. This data is compiled from various studies and provides a reference for expected experimental outcomes.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) |
| c-Met | 14[2] |
| VEGFR-2 | 16[1][2] |
Table 2: Anti-proliferative Activity of this compound in Endothelial Cells
| Cell Line | Stimulant | Assay | Endpoint | Result |
| HUVECs | HGF or VEGF | Proliferation Assay | Cell Growth | Potently Repressed[1] |
| HUVECs | VEGF + HGF | Proliferation Assay | Inhibition of Proliferation | Synergistic inhibition with Lenvatinib[4] |
Table 3: Effect of this compound on Endothelial Cell Tube Formation
| Cell Line | Assay | Treatment | Endpoint | Result |
| HUVECs | Tube Formation on Matrigel | This compound + Lenvatinib | HUVEC Network Length | Disruption of established network[3] |
| HUVECs | Tube Formation on HBVP monolayer | This compound + Lenvatinib | HUVEC Network Length | Disruption of lenvatinib-resistant network[3] |
Note: Quantitative data for this compound as a single agent in tube formation and migration assays is not extensively published in a tabulated format. The provided data often reflects its use in combination therapies. Researchers are encouraged to perform dose-response studies to determine optimal concentrations for their specific experimental setup.
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Caption: Workflow for the in vitro tube formation assay.
-
Plate Coating: Thaw Basement Membrane Extract (BME), such as Matrigel®, on ice. Using pre-chilled pipette tips, add 50-100 µL of BME to each well of a 96-well plate. Ensure the entire bottom of the well is covered.
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 70-80% confluency. Harvest the cells and resuspend them in EGM-2 medium containing a low serum concentration (e.g., 0.5-2% FBS).
-
Treatment: Prepare a serial dilution of this compound in the low-serum medium. Add the this compound dilutions or vehicle control to the cell suspension. A typical concentration range to test for this compound would be from 1 nM to 1 µM.
-
Seeding: Seed the HUVEC suspension (containing this compound or vehicle) onto the solidified BME at a density of 1.5 x 10⁴ to 2.0 x 10⁴ cells per well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours. Monitor tube formation periodically under a microscope.
-
Imaging and Analysis: After incubation, visualize the tube network using an inverted microscope. Capture images from several random fields for each well. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Wound Healing (Scratch) Assay for Cell Migration
This assay measures the ability of a confluent monolayer of endothelial cells to migrate and close a "wound" or scratch created in the cell layer.
Caption: Workflow for the in vitro wound healing assay.
-
Cell Seeding: Seed HUVECs in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once the cells are fully confluent, create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Add fresh low-serum medium containing the desired concentrations of this compound or vehicle control. To inhibit cell proliferation, which can interfere with migration results, a proliferation inhibitor such as Mitomycin C (10 µg/mL) can be added.
-
Imaging (T=0): Immediately after adding the treatment, capture images of the scratch at defined locations in each well using an inverted microscope. These will serve as the baseline (T=0).
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).
-
Analysis: Measure the area of the scratch at each time point using image analysis software. The percentage of wound closure can be calculated as follows: % Wound Closure = [ (Area at T=0 - Area at T=x) / Area at T=0 ] * 100
Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells, which is a fundamental process in angiogenesis.
Caption: Workflow for the endothelial cell proliferation assay.
-
Cell Seeding: Seed HUVECs in a 96-well plate at a low density (e.g., 2,000 - 5,000 cells per well) in full growth medium.
-
Adherence: Allow the cells to adhere for several hours or overnight.
-
Starvation (Optional): To synchronize the cells, you can replace the growth medium with a low-serum or serum-free medium for 4-6 hours.
-
Treatment: Aspirate the medium and add fresh low-serum medium containing a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF or 30 ng/mL HGF) and serial dilutions of this compound or vehicle control.[4]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
Proliferation Assessment: Assess cell proliferation using a colorimetric assay such as MTT, WST-1, or CyQUANT®. Follow the manufacturer's instructions for the chosen reagent.
-
Analysis: Measure the absorbance or fluorescence using a plate reader. The results will be proportional to the number of viable, proliferating cells. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
Conclusion
This compound is a potent inhibitor of key angiogenic signaling pathways. The protocols outlined in these application notes provide a framework for researchers to investigate and quantify the anti-angiogenic effects of this compound in vitro. It is recommended to perform dose-response experiments to determine the optimal concentrations for specific cell types and experimental conditions. The provided data and workflows will aid in the design and execution of robust in vitro angiogenesis studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Multitargeting strategy using lenvatinib and this compound: Maximizing anti-angiogenesis activity in a preclinical cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenvatinib in combination with this compound overcomes hepatocyte growth factor pathway-induced resistance to vascular endothelial growth factor receptor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining in Golvatinib-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunofluorescence (IF) staining for the analysis of cells treated with Golvatinib, a potent dual inhibitor of c-Met and VEGFR-2 tyrosine kinases. The provided protocols and data presentation formats are intended to facilitate the assessment of this compound's efficacy and mechanism of action in cancer cell lines.
Introduction to this compound
This compound is an orally bioavailable small molecule that selectively inhibits the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2).[1] The aberrant activation of the HGF/c-Met and VEGF/VEGFR-2 signaling pathways is a crucial factor in tumor progression, promoting cell proliferation, survival, migration, invasion, and angiogenesis.[1] this compound has been shown to block the Met/Gab1/PI3K/Akt pathway, which is implicated in resistance to EGFR tyrosine kinase inhibitors (TKIs).[1] By targeting these key pathways, this compound presents a promising therapeutic strategy for various cancers.
Data Presentation
Quantitative Analysis of this compound Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MKN45 | Gastric Cancer | 37 | [1] |
| EBC-1 | Lung Cancer | 6.2 | [1] |
| Hs746T | Gastric Cancer | 23 | [1] |
| SNU-5 | Gastric Cancer | 24 | [1] |
| A549 | Lung Cancer | >1000 | [1] |
| SNU-1 | Gastric Cancer | >1000 | [1] |
| MKN74 | Gastric Cancer | >1000 | [1] |
Representative Quantitative Immunofluorescence Data
| Treatment Group | p-c-Met (Y1234/1235) Mean Fluorescence Intensity (A.U.) | p-VEGFR2 (Y1175) Mean Fluorescence Intensity (A.U.) | p-Akt (S473) Mean Fluorescence Intensity (A.U.) |
| Vehicle Control | 1500 ± 120 | 1200 ± 95 | 1800 ± 150 |
| This compound (10 nM) | 850 ± 70 | 700 ± 60 | 1100 ± 90 |
| This compound (50 nM) | 400 ± 35 | 350 ± 30 | 600 ± 50 |
| This compound (100 nM) | 250 ± 20 | 200 ± 18 | 350 ± 30 |
A.U. = Arbitrary Units
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
Caption: this compound inhibits c-Met and VEGFR-2, blocking downstream signaling.
Immunofluorescence Experimental Workflow
References
Troubleshooting & Optimization
Golvatinib Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges associated with Golvatinib in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound (also known as E7050) is a potent, orally bioavailable small molecule inhibitor of c-Met and VEGFR-2 tyrosine kinases, which are crucial in cancer cell growth, migration, and angiogenesis.[1] Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility, which can significantly hinder its use in in vitro and in vivo experiments, leading to challenges in achieving desired therapeutic concentrations and ensuring consistent, reproducible results.
Q2: What are the known solubility properties of this compound?
A: this compound is practically insoluble in water.[2] Its solubility is significantly better in organic solvents. The table below summarizes the available quantitative solubility data.
This compound Solubility Data
| Solvent | Solubility | Notes |
| Water | Insoluble | [2] |
| DMSO | ≥15.85 mg/mL | With gentle warming[1] |
| Ethanol | ≥1.39 mg/mL | With sonication[1] |
Q3: What are the recommended storage conditions for this compound stock solutions?
A: For long-term stability, it is recommended to store this compound as a powder at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[3][4]
Troubleshooting Guide for this compound Solubility
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
Problem 1: this compound precipitates when I dilute my DMSO stock solution in aqueous media (e.g., cell culture medium, PBS).
-
Cause: This is a common issue for hydrophobic compounds. When the concentrated DMSO stock is introduced into an aqueous environment, the dramatic change in solvent polarity causes the compound to crash out of solution.
-
Solution 1: Serial Dilution in Co-solvent: Before adding to your final aqueous medium, perform intermediate dilutions of your concentrated DMSO stock in a co-solvent that is miscible with both DMSO and water. For in vitro experiments, you can make serial dilutions in DMSO first to a lower concentration before the final dilution into the aqueous medium.[5]
-
Solution 2: Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in your final aqueous solution can help to maintain this compound's solubility by forming micelles.
-
Solution 4: Warm the Aqueous Medium: Gently warming your aqueous medium (e.g., to 37°C) before adding the this compound stock solution can sometimes help to keep the compound in solution.
Problem 2: I need to prepare a this compound formulation for in vivo animal studies.
-
Cause: The poor aqueous solubility of this compound makes direct administration in a simple aqueous vehicle challenging. A suitable formulation is required to ensure consistent dosing and bioavailability.
-
Solution 1: Suspension in Carboxymethylcellulose (CMC): A common approach for oral administration is to prepare a homogenous suspension of this compound in an aqueous solution of sodium carboxymethylcellulose (CMC-Na).[3]
-
Solution 2: Co-solvent/Surfactant System for Injection: For injectable formulations, a clear solution can often be achieved using a co-solvent system. A validated method involves dissolving this compound in propylene glycol, adding Tween 80, and then diluting with a dextrose solution (D5W).[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 633.69 g/mol ).
-
Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of this compound Suspension for Oral Administration (in vivo)
-
Materials: this compound powder, 0.5% (w/v) sodium carboxymethylcellulose (CMC-Na) in sterile water.
-
Procedure:
-
Prepare the 0.5% CMC-Na solution by slowly adding CMC-Na powder to sterile water while stirring continuously until fully dissolved.
-
Weigh the required amount of this compound for your desired final concentration (e.g., 5 mg/mL).
-
Add the this compound powder to the appropriate volume of the 0.5% CMC-Na solution.
-
Mix thoroughly using a vortex mixer or homogenizer to obtain a uniform suspension.
-
This suspension should be prepared fresh before each use.
-
Protocol 3: General Method for Preparing a Cyclodextrin Inclusion Complex
This is a general protocol and may require optimization for this compound.
-
Materials: this compound powder, a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD), deionized water, ethanol.
-
Procedure (Kneading Method):
-
Place the required molar ratio of HP-β-CD in a mortar.
-
Add a small amount of a 50% ethanol-water solution to the HP-β-CD to form a paste.
-
Dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the HP-β-CD paste while continuously triturating for at least 30 minutes.
-
Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex can then be pulverized and sieved.
-
Signaling Pathways Inhibited by this compound
This compound exerts its anti-cancer effects by inhibiting the c-Met and VEGFR-2 signaling pathways.
References
Golvatinib Off-Target Effects: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and minimizing the off-target effects of Golvatinib (also known as TAS-115). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets of this compound?
This compound is a potent dual inhibitor of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2).[1][2][3][4][5] These receptor tyrosine kinases are crucial regulators of cell proliferation, migration, and angiogenesis, and their dysregulation is implicated in various cancers.[6][7]
Q2: What are the known or potential off-targets of this compound?
Beyond its primary targets, this compound has been shown to inhibit other kinases, often with lower potency. These include members of the Eph receptor family, c-Kit, and Ron.[4][8] Like many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound may have a broader range of off-target interactions.[9][10] Comprehensive profiling is essential to fully characterize its selectivity.
Q3: Why is it important to identify this compound's off-targets?
Identifying off-target effects is critical for several reasons:
-
Understanding the complete mechanism of action: Off-target binding can contribute to the drug's overall efficacy or lead to unexpected biological responses.[9][11]
-
Predicting and explaining adverse effects: Unintended kinase inhibition is a common cause of drug toxicity.[12]
-
Developing more selective inhibitors: A clear understanding of off-target interactions can guide the design of next-generation drugs with improved safety profiles.
-
Interpreting experimental results accurately: Unrecognized off-target effects can lead to misinterpretation of cellular and in vivo data.[9]
Q4: What are the initial signs of potential off-target effects in my cell-based assays?
Phenotypic changes that are inconsistent with the known functions of c-Met and VEGFR-2 signaling may indicate off-target activity. This could include unexpected effects on cell cycle progression, apoptosis, or the activation state of signaling pathways not directly downstream of the primary targets. It is crucial to compare the observed phenotype with the effects of more selective c-Met and VEGFR-2 inhibitors if available.
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypic Results
Problem: You observe a cellular phenotype (e.g., decreased proliferation, apoptosis) that is stronger or different than expected from inhibiting only c-Met and VEGFR-2.
| Possible Cause | Troubleshooting Step |
| This compound is hitting one or more off-target kinases. | Perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype persists, it is likely due to off-target effects. |
| Use a structurally unrelated inhibitor with a different off-target profile to see if the same phenotype is observed. | |
| Validate your findings using non-pharmacological methods like siRNA or CRISPR/Cas9 to knockdown the intended targets. | |
| The observed effect is due to the inhibition of a downstream signaling node common to multiple pathways. | Perform a Western blot analysis of key signaling proteins downstream of c-Met and VEGFR-2 (e.g., p-Akt, p-ERK, p-STAT3) to confirm on-target pathway inhibition. Also, probe for activation of other relevant pathways. |
| Cellular context-dependent effects. | The expression levels and importance of on- and off-targets can vary between different cell lines.[9] Test this compound in multiple cell lines with well-characterized kinase expression profiles. |
Guide 2: Challenges in Identifying Off-Targets by Proteomics
Problem: You are using affinity purification-mass spectrometry (AP-MS) or kinobeads to identify this compound's off-targets but are encountering issues.
| Possible Cause | Troubleshooting Step |
| Low abundance of interacting proteins. | Increase the amount of starting material (cell lysate). Optimize the lysis buffer to ensure efficient protein extraction and solubilization while maintaining protein-protein interactions. |
| Weak or transient interactions are being missed. | Adjust the stringency of the wash steps. Harsher washes can reduce non-specific binding but may also disrupt weaker, specific interactions.[13] Consider using cross-linking agents to stabilize transient interactions. |
| Non-specific binding to the affinity matrix. | Perform a control experiment with an inactive form of this compound or with the beads alone to identify proteins that bind non-specifically. Increase the detergent concentration in the wash buffers. |
| Poor signal or low identification rate in mass spectrometry. | Ensure complete digestion of proteins to peptides. Use a standard protein digest (e.g., BSA or cytochrome C) to benchmark the performance of your LC-MS/MS system.[14] Check for contaminants like keratins or polymers that can suppress ionization.[14] |
Guide 3: Validating Putative Off-Targets
Problem: You have a list of potential off-targets from a proteomics screen and need to validate them.
| Technique | Troubleshooting Tips |
| Western Blotting for Phospho-proteins | No or weak signal: Ensure phosphatase inhibitors are included in all buffers.[6] Use BSA instead of milk for blocking, as milk contains phosphoproteins that can increase background.[15] Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) in your buffers.[6] High background: Optimize antibody concentrations and incubation times. Ensure adequate washing steps. |
| Cellular Thermal Shift Assay (CETSA) | No thermal shift observed: The compound may not induce a significant conformational change upon binding, or the interaction may be too weak to stabilize the protein.[16] Ensure the heating step is optimized for the specific target protein. High variability between replicates: Ensure precise temperature control and consistent sample handling during the heating and cooling steps. |
| In vitro Kinase Assays | Discrepancy with cellular data: Differences in ATP concentration between the in vitro assay and the cellular environment can affect inhibitor potency.[11] The recombinant kinase used in the assay may lack necessary post-translational modifications or interacting partners present in the cell. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Reference |
| c-Met | 14 | [1][2][3][4] |
| VEGFR-2 | 16 | [1][2][3][4] |
| c-Kit | 10 | [8] |
| Ron | 17 | [8] |
| EphA5 | 18 | [8] |
| EphA6 | 7 | [8] |
| EphA7 | 18 | [8] |
| EphA8 | 18 | [8] |
| EphB1 | 18 | [8] |
| EphB2 | 18 | [8] |
| EphB4 | 18 | [8] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | IC₅₀ (nM) | Primary Target Dependence | Reference |
| MKN45 | 37 | c-Met amplified | [1][6][7] |
| EBC-1 | 6.2 | c-Met amplified | [1][6][7] |
| Hs746T | 23 | c-Met amplified | [1][6][7] |
| SNU-5 | 24 | c-Met amplified | [1][6][7] |
| A549 | >5000 | - | [1][7] |
| SNU-1 | >5000 | - | [1][7] |
| MKN74 | >5000 | - | [1][7] |
Experimental Protocols
Protocol 1: Off-Target Identification using Affinity Chromatography-Mass Spectrometry
This protocol provides a general workflow for identifying protein interactors of this compound.
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the derivatized this compound with the activated beads according to the manufacturer's instructions to achieve covalent coupling.
-
Thoroughly wash the beads to remove any non-covalently bound compound.
-
-
Cell Lysis and Lysate Preparation:
-
Culture cells of interest to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Include a control incubation with unconjugated beads to identify non-specific binders.
-
Wash the beads extensively with lysis buffer to remove unbound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive inhibitor, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest.
-
-
In-Gel Digestion:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the peptides and corresponding proteins.
-
Compare the proteins identified from the this compound beads to the control beads to determine specific interactors.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
This protocol outlines the steps to validate the interaction of this compound with a putative off-target protein in a cellular context.
-
Cell Treatment:
-
Culture cells to a high density.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
-
Heating Step:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.[19]
-
Cool the samples to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by using a specific lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.[19]
-
-
Protein Quantification:
-
Transfer the supernatant to new tubes.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Visualizations
References
- 1. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Updates of the In‐Gel Digestion Method for Protein Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | C33H37F2N7O4 | CID 16118392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. UWPR [proteomicsresource.washington.edu]
- 9. Overcoming Common Challenges in Proteomics Experiments | Technology Networks [technologynetworks.com]
- 10. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. puntoq.ull.es [puntoq.ull.es]
- 12. researchgate.net [researchgate.net]
- 13. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. nccs.res.in [nccs.res.in]
- 16. pubs.acs.org [pubs.acs.org]
- 17. goldbio.com [goldbio.com]
- 18. Protein Identification by Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 19. Simple and Effective Affinity Purification Procedures for Mass Spectrometry-Based Identification of Protein-Protein Interactions in Cell Signaling Pathways | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Golvatinib Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Golvatinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as E7050) is an orally available, small-molecule tyrosine kinase inhibitor (TKI).[1] It is a potent, ATP-competitive inhibitor of both c-Met (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2] this compound has also been shown to inhibit other receptor tyrosine kinases, including Ron and multiple members of the Eph receptor family.[1] Its anti-cancer activity is attributed to its ability to simultaneously block key pathways involved in tumor growth, proliferation, invasion, and angiogenesis.[2]
Q2: What are the known mechanisms of acquired resistance to tyrosine kinase inhibitors (TKIs) in general?
Acquired resistance to TKIs is a significant challenge in cancer therapy. The primary mechanisms can be broadly categorized as:
-
On-Target Alterations: These are genetic changes in the drug's target protein that prevent the inhibitor from binding effectively. This includes:
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway, thereby maintaining downstream signals for survival and proliferation.[5] Common bypass pathways include the activation of other receptor tyrosine kinases such as EGFR, HER3, and FGFR.[5][6]
-
Tumor Microenvironment (TME) Influence: The TME can contribute to drug resistance through various mechanisms, including:
Troubleshooting Guide for Investigating this compound Resistance
Issue 1: Decreased sensitivity of cancer cells to this compound in vitro over time.
If you observe a gradual increase in the IC50 of this compound in your cell line experiments, it is likely that the cells are developing acquired resistance. Here's a systematic approach to investigate the underlying mechanisms:
Step 1: Confirm the Resistant Phenotype
-
Experiment: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 values of the parental (sensitive) and the putative resistant cell lines. A significant increase in the IC50 for the resistant line confirms the phenotype.
-
Data Presentation:
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| [Your Cell Line] | [Value] | [Value] | [Value] |
Step 2: Investigate On-Target Mechanisms
-
Hypothesis: The resistant cells may have acquired mutations in the MET or KDR (VEGFR2) genes, or there might be an amplification of these genes.
-
Experimental Protocols:
-
Sanger Sequencing: Sequence the kinase domains of MET and KDR in both parental and resistant cells to identify potential point mutations.
-
Quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH): Assess the copy number of MET and KDR genes to detect amplification.
-
-
Expected Outcomes: Identification of mutations in the ATP-binding pocket or activation loop of c-Met or VEGFR2, or an increased gene copy number in resistant cells. For instance, mutations in the MET activation loop (e.g., Y1230) have been shown to confer resistance to MET inhibitors.[3][4]
Step 3: Explore Bypass Signaling Pathways
-
Hypothesis: Resistant cells may have upregulated alternative signaling pathways to compensate for c-Met and VEGFR2 inhibition. Activation of the EGFR signaling pathway is a known bypass mechanism for MET inhibitor resistance.[4][6]
-
Experimental Protocols:
-
Western Blotting/Phospho-RTK Array: Profile the phosphorylation status of a panel of receptor tyrosine kinases (e.g., EGFR, HER2, FGFR, IGFR) and key downstream signaling molecules (e.g., AKT, ERK, STAT3) in parental and resistant cells, with and without this compound treatment.
-
Co-treatment with Inhibitors: Treat resistant cells with this compound in combination with inhibitors of suspected bypass pathways (e.g., an EGFR inhibitor like gefitinib). A synergistic effect would suggest the involvement of that pathway. A study on lenvatinib-resistant hepatocellular carcinoma showed that combination with the EGFR-TKI gefitinib could overcome resistance.[9]
-
Issue 2: Tumor regrowth in xenograft models after an initial response to this compound.
This scenario suggests the development of in vivo resistance. The investigation should include both the tumor cells and the tumor microenvironment.
Step 1: Characterize the Resistant Tumors
-
Experimental Protocol:
-
Excise tumors from the control (vehicle-treated), responding, and relapsed (resistant) animal groups.
-
Perform immunohistochemistry (IHC) to assess the expression and phosphorylation of c-Met, VEGFR2, and markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Conduct genomic and transcriptomic analysis (e.g., next-generation sequencing) on the tumor tissue to identify genetic alterations and changes in gene expression profiles.
-
Step 2: Analyze the Tumor Microenvironment
-
Hypothesis: The TME may be contributing to resistance through altered angiogenesis or immune cell infiltration. Resistance to VEGFR inhibitors can be mediated by the recruitment of myeloid cells that promote VEGF-independent angiogenesis.[10]
-
Experimental Protocols:
-
Immunofluorescence/Flow Cytometry: Analyze the immune cell populations within the tumor, including tumor-associated macrophages (TAMs), myeloid-derived suppressor cells (MDSCs), and T cells. VEGFR2 expression on myeloid cells can mediate immunosuppression.[8]
-
IHC for Angiogenesis Markers: Stain for markers of blood vessel density (e.g., CD31) and pericyte coverage (e.g., α-SMA).
-
Visualizing Resistance Mechanisms
Signaling Pathways
The following diagram illustrates potential bypass signaling pathways that can be activated in response to this compound treatment.
Caption: Potential bypass signaling pathways in this compound resistance.
Experimental Workflow
This diagram outlines a typical workflow for identifying this compound resistance mechanisms.
Caption: Workflow for investigating this compound resistance.
Logical Relationships
This diagram illustrates the logical relationship between different categories of resistance mechanisms.
Caption: Categories of this compound resistance mechanisms.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multiple Mutations and Bypass Mechanisms Can Contribute to Development of Acquired Resistance to MET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple mutations and bypass mechanisms can contribute to development of acquired resistance to MET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGFR2 activity on myeloid cells mediates immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of lenvatinib plus gefitinib in lenvatinib-resistant hepatocellular carcinomas: a prospective, single-arm exploratory trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to vascular endothelial growth factor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Golvatinib Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Golvatinib, a dual inhibitor of c-MET and VEGFR-2. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in their experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable small molecule that acts as a dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2).[1][2][3] By binding to and inhibiting the activity of these kinases, this compound can disrupt downstream signaling pathways involved in tumor cell growth, proliferation, migration, invasion, and angiogenesis.[1][2]
Q2: In which cancer cell lines has this compound shown significant activity?
This compound has demonstrated potent inhibitory effects on the growth of various cancer cell lines, particularly those with c-Met amplification. Notable examples include MKN45 (gastric carcinoma), EBC-1 (lung cancer), Hs746T (gastric carcinoma), and SNU-5 (gastric carcinoma).[1] It has also been shown to inhibit the growth of other cell lines like A549 (lung cancer) and SNU-1 (gastric cancer), although with higher IC50 values.[1]
Q3: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the target kinase and the cell line being tested.
| Target/Cell Line | IC50 (nM) |
| c-Met (kinase activity) | 14[3][4] |
| VEGFR-2 (kinase activity) | 16[3][4] |
| MKN45 (cell growth) | 37[1] |
| EBC-1 (cell growth) | 6.2[1] |
| Hs746T (cell growth) | 23[1] |
| SNU-5 (cell growth) | 24[1] |
| A549 (cell growth) | Higher IC50[1] |
| SNU-1 (cell growth) | Higher IC50[1] |
| MKN74 (cell growth) | Higher IC50[1] |
Q4: What are the common adverse events observed in clinical trials with this compound?
Phase I clinical trials have reported several treatment-related adverse events. The most frequent include diarrhea, nausea, vomiting, fatigue, and decreased appetite.[5][6] Grade 3 toxicities have included increased γ-glutamyltransferase and alkaline phosphatase, as well as fatigue.[5][6]
Troubleshooting Guides
Unexpected Result 1: Reduced or No Inhibition of Target Phosphorylation in Western Blot
Q: I'm not seeing the expected decrease in phosphorylated c-Met or VEGFR-2 in my Western blot after this compound treatment. What could be the issue?
Several factors could contribute to this observation. Here is a troubleshooting workflow to help identify the potential cause:
Detailed Troubleshooting Steps:
-
This compound Integrity and Preparation:
-
Storage: Ensure this compound is stored under the recommended conditions to prevent degradation.
-
Solubility: this compound is soluble in DMSO.[4] Ensure it is fully dissolved before diluting in culture medium. Precipitates can lead to inaccurate concentrations.
-
Fresh Preparation: Prepare fresh dilutions of this compound for each experiment from a stock solution.
-
-
Experimental Protocol:
-
Concentration: Verify that the concentration of this compound used is appropriate for the cell line. Refer to the IC50 values in the table above. A dose-response experiment is recommended.
-
Incubation Time: A typical incubation time for inhibiting c-Met phosphorylation is around 2 hours.[4] For VEGFR-2, a 1-hour pre-incubation before ligand stimulation is common.[4]
-
-
Cell Line Characteristics:
-
Target Expression: Confirm that your cell line expresses sufficient levels of total c-Met and/or VEGFR-2. Low target expression will result in a weak or undetectable phosphorylated signal.
-
Ligand Stimulation: For VEGFR-2, phosphorylation is often induced by stimulating with VEGF. Ensure your stimulation protocol is optimal.
-
Resistance: Cells can develop resistance to kinase inhibitors. This could be due to mutations in the target kinase or activation of bypass signaling pathways.[7]
-
-
Western Blot Technique:
-
Antibody Quality: Use validated antibodies specific for the phosphorylated forms of c-Met and VEGFR-2.
-
Positive and Negative Controls: Include appropriate controls, such as a known positive control cell lysate and an untreated sample.
-
Phosphatase Inhibitors: Ensure that your lysis buffer contains adequate concentrations of phosphatase inhibitors to preserve the phosphorylation status of your proteins.
-
Unexpected Result 2: Higher than Expected IC50 Value in Cell Viability Assays
Q: My cell viability assay (e.g., MTT) shows a much higher IC50 for this compound than reported in the literature. Why might this be?
A higher-than-expected IC50 value can be due to several experimental variables.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Cell Seeding Density | Optimize cell number to ensure they are in the logarithmic growth phase during the assay. High cell density can reduce the effective drug concentration per cell. |
| Incubation Time | A standard incubation time for cell viability assays with this compound is 72 hours.[4] Shorter durations may not be sufficient to observe the full cytotoxic effect. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT). Include a "no-cell" control with this compound to check for direct effects on the assay reagent. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to and reduce the effective concentration of the inhibitor. Consider reducing the serum concentration during the treatment period. |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance to c-Met/VEGFR-2 inhibition. Consider investigating downstream signaling pathways to confirm target engagement. |
| High Background in MTT Assay | High background can be caused by contamination or issues with the MTT reagent itself. Use fresh reagents and ensure sterile technique. A background reading at a reference wavelength (e.g., 630 nm) can help correct for optical variations.[8] |
Unexpected Result 3: Paradoxical Activation of a Signaling Pathway
Q: I've treated my cells with this compound and see an unexpected increase in the phosphorylation of a downstream signaling molecule like ERK. Is this possible?
Yes, this phenomenon is known as paradoxical pathway activation and has been observed with other kinase inhibitors.
Possible Explanations:
-
Feedback Loop Disruption: Inhibition of a primary pathway can sometimes relieve a negative feedback loop, leading to the hyperactivation of a parallel or downstream pathway.
-
Bypass Pathway Activation: Cells can compensate for the inhibition of one pathway by upregulating another. For example, inhibition of c-Met might lead to the activation of other receptor tyrosine kinases that can also signal through the MAPK/ERK pathway.
-
Off-Target Effects: Although this compound is a potent inhibitor of c-Met and VEGFR-2, it may have off-target effects on other kinases, which could indirectly lead to the activation of certain signaling pathways. A comprehensive kinome scan would be necessary to fully characterize these effects.
Recommendations:
-
Time-Course Experiment: Analyze pathway activation at different time points after this compound treatment. Paradoxical activation may be a transient effect.
-
Investigate Other Pathways: Use a broader panel of phospho-antibodies to assess the activation state of other relevant signaling pathways.
-
Combination Therapy: Consider combining this compound with an inhibitor of the paradoxically activated pathway (e.g., a MEK inhibitor if p-ERK is increased) to enhance the anti-cancer effect.[7]
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated c-Met (p-c-Met)
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MKN45) in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-c-Met (e.g., Tyr1234/1235) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total c-Met and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C33H37F2N7O4 | CID 16118392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A phase I, dose-escalation study of the multitargeted receptor tyrosine kinase inhibitor, this compound, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Lenvatinib in combination with this compound overcomes hepatocyte growth factor pathway-induced resistance to vascular endothelial growth factor receptor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Interpreting Golvatinib IC50 values across various assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on interpreting Golvatinib IC50 values across various assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of IC50 data to support your research.
Interpreting this compound IC50 Values: A Guide
This compound (also known as E7050) is a potent, orally bioavailable dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2).[1][2] Understanding the nuances of its half-maximal inhibitory concentration (IC50) values across different experimental setups is crucial for accurate interpretation of its anti-cancer activity.
Data Presentation: this compound IC50 Values
The following tables summarize the reported IC50 values for this compound in biochemical and cellular assays.
Table 1: Biochemical IC50 Values for this compound
| Target | IC50 (nM) | Assay Type |
| c-Met | 14 | Kinase Assay |
| VEGFR-2 | 16 | Kinase Assay |
Data sourced from Selleck Chemicals and MedChemExpress.[2]
Table 2: Cellular IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| EBC-1 | Lung Cancer | 6.2 | Cell Proliferation Assay |
| Hs746T | Gastric Cancer | 23 | Cell Proliferation Assay |
| SNU-5 | Gastric Cancer | 24 | Cell Proliferation Assay |
| MKN45 | Gastric Cancer | 37 | Cell Proliferation Assay |
| A549 | Lung Cancer | 6,890 | Cell Proliferation Assay |
| SNU-1 | Gastric Cancer | >1000 | Cell Proliferation Assay |
| MKN74 | Gastric Cancer | >1000 | Cell Proliferation Assay |
Data sourced from MedChemExpress and Selleck Chemicals.[1][2]
Troubleshooting Guide
Discrepancies in IC50 values are a common challenge in preclinical drug development. This guide addresses potential issues you might encounter during your experiments with this compound.
Q1: My cellular IC50 value for this compound is significantly higher than the reported biochemical IC50. Why is this?
A1: This is a common and expected observation. Several factors contribute to this difference:
-
Cellular Barriers: In a cellular context, this compound must cross the cell membrane to reach its intracellular targets, c-Met and VEGFR-2. The drug's permeability and potential for active efflux by transporters can reduce its effective intracellular concentration.
-
Protein Binding: this compound may bind to plasma proteins in the cell culture medium or to other intracellular proteins, reducing the free concentration available to inhibit its targets.
-
ATP Competition: In cellular environments, ATP concentrations are typically in the millimolar range, which is much higher than the concentrations often used in biochemical kinase assays. Since this compound is an ATP-competitive inhibitor, higher ATP levels in the cell will require a higher concentration of the drug to achieve 50% inhibition.
-
Cellular Complexity: Cells possess complex signaling networks with feedback loops and crosstalk between pathways. The cell can activate compensatory signaling pathways to overcome the inhibition of c-Met and VEGFR-2, leading to a higher apparent IC50 value in a cell-based assay that measures a downstream effect like proliferation.
Q2: I am observing significant variability in my this compound IC50 values between experiments. What could be the cause?
A2: Batch-to-batch variability in IC50 determination can arise from several sources:
-
Cell Culture Conditions:
-
Cell Passage Number: Using cells at a high passage number can lead to genetic drift and altered drug sensitivity. It is advisable to use cells within a consistent and low passage range.
-
Cell Seeding Density: The initial number of cells seeded can impact their growth rate and confluence, which in turn can affect drug sensitivity. Ensure consistent cell seeding densities across all experiments.
-
Culture Medium and Serum: Variations in media composition, serum lot, or the presence of growth factors can influence cell growth and drug response. Using a consistent source and lot of media and serum is recommended.
-
-
Assay Protocol and Reagents:
-
Reagent Preparation and Storage: Inconsistent preparation or improper storage of this compound stock solutions, assay reagents, or cell culture media can lead to variability.
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. It is crucial to maintain a consistent incubation time for all experiments.
-
Assay Readout: Different viability assays (e.g., MTT, WST-8, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP levels) and can yield different IC50 values. Ensure you are using the same assay and protocol consistently.
-
-
Data Analysis:
-
Curve Fitting: The mathematical model used to fit the dose-response curve can influence the calculated IC50 value. Use a consistent non-linear regression model for all analyses.
-
Q3: My dose-response curve for this compound does not have a classic sigmoidal shape. What should I do?
A3: An atypical dose-response curve can be due to several factors:
-
Compound Solubility: this compound may precipitate at higher concentrations, leading to a plateau or even a decrease in inhibition at the top of the curve. Visually inspect your assay plates for any signs of precipitation.
-
Off-Target Effects: At high concentrations, this compound may have off-target effects that can lead to complex dose-response relationships.
-
Cellular Heterogeneity: The cell line you are using may consist of subpopulations with different sensitivities to this compound.
-
Incorrect Concentration Range: The tested concentration range may not be appropriate to capture the full dose-response. Consider performing a wider range of dilutions in your next experiment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of c-Met and VEGFR-2. It functions by binding to the ATP-binding pocket of these receptor tyrosine kinases, thereby preventing their phosphorylation and subsequent activation.[2] This inhibition blocks downstream signaling pathways, such as the Met/Gab1/PI3K/Akt pathway, which are crucial for tumor cell growth, proliferation, migration, and angiogenesis.[1]
Q2: Why does this compound show different potencies in different cancer cell lines?
A2: The sensitivity of a cancer cell line to this compound is influenced by its molecular characteristics:
-
Target Expression Levels: Cell lines with high expression or amplification of c-Met or VEGFR-2 are generally more sensitive to this compound.
-
Activation State of the Target: The presence of activating mutations in MET or autocrine/paracrine activation of the HGF/c-Met or VEGF/VEGFR-2 signaling loops can increase dependency on these pathways and enhance sensitivity to this compound.
-
Genetic Background: The presence of mutations in downstream signaling molecules (e.g., KRAS, BRAF) can render the cells less dependent on c-Met or VEGFR-2 signaling, leading to resistance.
Q3: What are the known mechanisms of resistance to this compound?
A3: Resistance to this compound and other c-Met/VEGFR inhibitors can be categorized as on-target or off-target:
-
On-Target Resistance:
-
Secondary Mutations: Mutations in the kinase domain of c-Met can prevent this compound from binding effectively.
-
Target Amplification: Increased amplification of the MET gene can lead to higher levels of the c-Met protein, requiring higher concentrations of this compound to achieve inhibition.
-
-
Off-Target Resistance (Bypass Signaling):
-
Activation of Alternative Pathways: Cancer cells can develop resistance by upregulating other signaling pathways that can compensate for the inhibition of c-Met and VEGFR-2. For example, activation of the HGF/c-Met pathway has been identified as a mechanism of resistance to VEGFR inhibitors.[3][4] Similarly, activation of other receptor tyrosine kinases like EGFR or HER3 can also confer resistance.
-
Experimental Protocols
Biochemical Kinase Assay (c-Met and VEGFR-2)
This protocol provides a general framework for determining the in vitro inhibitory activity of this compound against c-Met and VEGFR-2 kinases.
-
Reagents and Materials:
-
Recombinant human c-Met or VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (at a concentration close to the Km for the respective kinase)
-
Substrate (e.g., a specific peptide substrate for c-Met or VEGFR-2)
-
This compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution to each well.
-
Add 2 µL of the ATP and substrate mixture to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the detection reagent according to the manufacturer's instructions to stop the kinase reaction and measure the remaining ATP or the amount of ADP produced.
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Cellular Proliferation Assay (WST-8)
This protocol describes a colorimetric assay to measure the effect of this compound on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (serially diluted in culture medium)
-
WST-8 reagent
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Managing Golvatinib-Induced Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Golvatinib-induced cytotoxicity in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as E7050) is an orally bioavailable small molecule that acts as a dual tyrosine kinase inhibitor. Its primary targets are the c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) kinases.[1][2] By inhibiting these receptors, this compound can disrupt signaling pathways involved in tumor cell growth, migration, and angiogenesis.[1][2] Some studies also indicate that this compound can inhibit other kinases such as Tie2, EphB4, c-Kit, and Ron, which may contribute to its overall biological activity and potential off-target effects.[3][4]
Q2: What are the known cytotoxic effects of this compound on normal cells?
Clinical studies have identified several common treatment-related adverse events in patients receiving this compound, which indicate its potential for cytotoxicity in normal tissues. These include:
-
Gastrointestinal issues: Diarrhea, nausea, and vomiting are frequently reported.
-
Hepatotoxicity: Elevated levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have been observed.
-
General effects: Fatigue, decreased appetite, and skin toxicities (e.g., dry skin) are also common.
These clinical findings suggest that researchers using this compound in experimental settings should be mindful of its potential impact on normal cells, particularly those of the gastrointestinal tract and liver.
Q3: What are the typical IC50 values of this compound in cancer and normal cell lines?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line. While extensive data exists for cancer cell lines, information on normal human cell lines is more limited.
| Cell Line | Cell Type | IC50 (nM) | Reference |
| MKN45 | Human Gastric Cancer | 37 | [2][5] |
| EBC-1 | Human Lung Squamous Cell Carcinoma | 6.2 | [2][5] |
| Hs746T | Human Gastric Cancer | 23 | [2][5] |
| SNU-5 | Human Gastric Carcinoma | 24 | [2][5] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 16 (VEGFR-2 autophosphorylation) | [6] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Does not inhibit bFGF-stimulated growth (up to 1000 nM) | [1] |
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Normal/Control Cell Lines
Possible Cause 1: On-target effects in normal cells. Normal cells, especially endothelial cells (like HUVECs) and some epithelial cells, express c-Met and VEGFR-2, which are essential for their physiological functions. This compound's inhibition of these receptors can disrupt normal cellular processes, leading to cytotoxicity.
Solutions:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the precise IC50 of this compound in your specific normal cell line. This will help you identify a therapeutic window where you can achieve the desired effect on your target (cancer) cells while minimizing toxicity to normal cells.
-
Co-culture Models: Utilize a co-culture system with cancer cells and normal cells (e.g., fibroblasts) to better mimic the tumor microenvironment and assess selective cytotoxicity.
-
Serum Concentration: Be aware that components in serum can sometimes interfere with the activity of drugs. Consider performing experiments in reduced-serum or serum-free media, but be mindful that this can also alter cellular sensitivity to the drug.[6]
Experimental Workflow for Assessing and Mitigating Unwanted Cytotoxicity
Workflow for addressing unexpected cytotoxicity in normal cells.
Issue 2: Observed Hepatotoxicity in in vitro Liver Models
Possible Cause: this compound can interfere with normal hepatocyte function, leading to cellular stress and death.
Solutions:
-
Use of Hepatoprotective Agents: Co-treatment with hepatoprotective agents may mitigate this compound-induced liver cell damage. N-acetylcysteine (NAC), a common antioxidant, or silymarin, a natural compound, can be investigated for their protective effects.
-
3D Liver Models: Utilize 3D liver models, such as spheroids or organoids, which more closely mimic the in vivo liver microenvironment and may provide more predictive results regarding hepatotoxicity.
-
Monitor Liver Function Markers: In addition to viability assays, measure levels of ALT and AST in the culture supernatant to quantify hepatotoxicity.
Issue 3: Signs of Gastrointestinal Toxicity in in vitro or in vivo Models
Possible Cause: this compound can disrupt the integrity and function of the intestinal epithelium.
Solutions:
-
In Vitro Barrier Function Assays: Use in vitro models of the intestinal epithelium (e.g., Caco-2 cell monolayers) to assess barrier integrity by measuring transepithelial electrical resistance (TEER). This can help quantify the extent of this compound-induced damage.
-
Antioxidant Co-treatment: Oxidative stress can contribute to gastrointestinal damage. Co-administration of antioxidants like Vitamin C or Vitamin E could potentially reduce these effects.
-
In Vivo Symptomatic Management: In animal models, monitor for signs of diarrhea and consider supportive care measures as you would in a clinical setting to maintain animal welfare.
Key Signaling Pathways Affected by this compound
This compound's cytotoxic effects on normal cells are primarily due to the inhibition of c-Met and VEGFR-2 signaling pathways, which are crucial for various physiological processes.
c-Met Signaling Pathway in Normal Cells
Simplified c-Met signaling pathway and the inhibitory action of this compound.
VEGFR-2 Signaling Pathway in Endothelial Cells
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multitargeting strategy using lenvatinib and this compound: Maximizing anti-angiogenesis activity in a preclinical cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Golvatinib and Foretinib in VEGFR-2 Kinase Inhibition
In the landscape of targeted cancer therapy, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical strategy to impede tumor angiogenesis. This guide provides a comparative overview of two potent multi-kinase inhibitors, Golvatinib (E-7050) and Foretinib (GSK1363089), with a specific focus on their inhibitory activity against VEGFR-2. This document is intended for researchers, scientists, and professionals in drug development.
Quantitative Inhibitory Activity
The in vitro inhibitory potency of this compound and Foretinib against VEGFR-2 is summarized in the table below. The data, presented as half-maximal inhibitory concentration (IC50), indicates the concentration of the inhibitor required to reduce the activity of the VEGFR-2 kinase by 50%.
| Compound | Target | IC50 (nM) |
| This compound | VEGFR-2 | 16[1][2][3] |
| Foretinib | KDR (VEGFR-2) | 0.9[3][4] |
Note: KDR (Kinase Insert Domain Receptor) is another designation for VEGFR-2.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events that are pivotal for angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis. The activation of VEGFR-2 leads to the stimulation of several downstream pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt signaling cascades, which ultimately promote endothelial cell proliferation, survival, and migration.[5][6][7][8] Inhibitors like this compound and Foretinib act by blocking the kinase activity of VEGFR-2, thereby disrupting these downstream signals.
VEGFR-2 signaling pathway and points of inhibition by this compound and Foretinib.
Experimental Protocols for VEGFR-2 Kinase Assay
The following provides a generalized methodology for a VEGFR-2 kinase assay, based on commonly used protocols, to determine the IC50 values of inhibitors like this compound and Foretinib.
Objective: To measure the in vitro inhibitory activity of this compound and Foretinib against recombinant human VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 (KDR) enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol, 1.5 mM MgCl2, 1 mM EDTA)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound, Foretinib) dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., Kinase-Glo® Max)
-
Luminometer for signal detection
Procedure:
-
Prepare serial dilutions of this compound and Foretinib in the kinase buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
Add the diluted compounds to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant VEGFR-2 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells. The final concentrations of ATP and substrate should be optimized for the specific assay conditions, often near the Km value for ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining kinase activity. For luminescence-based assays like Kinase-Glo®, add the detection reagent which measures the amount of ATP consumed.
-
Read the luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
A detailed protocol for assessing the inhibition of VEGFR-2 phosphorylation in a cellular context involves treating human umbilical vein endothelial cells (HUVECs) with the inhibitor prior to stimulation with VEGF.[2] The phosphorylation status of VEGFR-2 is then determined by Western blot analysis.[2]
Experimental Workflow Diagram
Generalized workflow for an in vitro VEGFR-2 kinase inhibition assay.
Conclusion
Both this compound and Foretinib are potent inhibitors of VEGFR-2, a key mediator of angiogenesis. Based on the available in vitro data, Foretinib demonstrates a significantly lower IC50 value against VEGFR-2 compared to this compound, suggesting higher potency in a cell-free system. The choice between these inhibitors for research or therapeutic development may depend on a variety of factors including their selectivity profile against other kinases, pharmacokinetic properties, and in vivo efficacy and toxicity. The provided experimental framework can be utilized to further investigate and compare the inhibitory activities of these and other compounds targeting the VEGFR-2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. altmeyers.org [altmeyers.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Kinase Affinity: A Comparative Selectivity Analysis of Golvatinib
For researchers, scientists, and professionals in drug development, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of Golvatinib's kinase selectivity against other prominent c-Met inhibitors, supported by experimental data and detailed protocols. By examining its on- and off-target activities, we aim to furnish a clearer perspective on this compound's therapeutic potential and aid in the rational design of future kinase inhibitor studies.
This compound (TAS-115) is a potent, orally available dual inhibitor of the receptor tyrosine kinases c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] Both c-Met and VEGFR2 are crucial mediators of tumor growth, angiogenesis, and metastasis, making them attractive targets for cancer therapy.[1] This guide delves into the kinase selectivity profile of this compound, comparing it with other c-Met inhibitors such as Crizotinib, Cabozantinib, and Capmatinib, to highlight its unique binding characteristics.
Kinase Inhibition Profile: A Comparative Overview
To objectively assess the selectivity of this compound, its inhibitory activity was compared against a panel of kinases alongside other c-Met inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the primary targets and key off-targets. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Crizotinib IC50 (nM) | Cabozantinib IC50 (nM) | Capmatinib IC50 (nM) |
| c-Met | 14 [1] | 5-25[2] | 4[3] | 0.13 [4] |
| VEGFR2 | 16 [1] | - | 0.035 [3] | - |
| ALK | - | 24 [5] | - | - |
| ROS1 | - | 1.7 [6] | - | - |
| AXL | - | - | 7 [3] | - |
| RET | - | - | 5.2 [3] | - |
| KIT | - | - | 4.6 [3] | - |
| FLT3 | - | - | 11.3 [3] | - |
| TIE2 | - | 1.8[7] | 1.4[6] | - |
On-Target Signaling Pathways
This compound exerts its primary therapeutic effect by inhibiting the c-Met and VEGFR2 signaling pathways. The diagram below illustrates the key downstream cascades affected by this dual inhibition.
Caption: On-target signaling pathways of this compound.
Off-Target Kinase Signaling Pathways
While highly potent against its primary targets, like most kinase inhibitors, this compound and its competitors exhibit off-target activity. Understanding these interactions is critical for predicting potential side effects and for identifying opportunities for drug repurposing. The following diagram illustrates some of the key off-target signaling pathways affected by competitor drugs, which could also be relevant for this compound's broader profile.
Caption: Potential off-target signaling pathways.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development. A widely accepted method for this is a competitive binding assay, such as the KINOMEscan™ platform.
Principle of Competitive Binding Kinase Assay
This assay quantifies the binding of a test compound to a panel of kinases. The core principle involves a competition between the test inhibitor and a known, immobilized ligand for binding to the kinase's active site. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
Experimental Workflow
The following diagram outlines the typical workflow of a competitive binding kinase assay.
Caption: Experimental workflow for kinase profiling.
Detailed Method for IC50 Determination in a Competitive Binding Assay:
-
Reagent Preparation:
-
A panel of DNA-tagged human kinases is prepared.
-
An ATP-competitive ligand is immobilized on a solid support (e.g., magnetic beads).
-
The test compound (e.g., this compound) is serially diluted to create a concentration gradient. A DMSO control is included.
-
-
Binding Reaction:
-
The DNA-tagged kinase, the immobilized ligand, and the test compound at various concentrations are combined in the wells of a microtiter plate.
-
The mixture is incubated at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
-
Separation and Washing:
-
The solid support with the bound kinase-ligand complex is separated from the solution using a magnet (for magnetic beads).
-
The beads are washed to remove any unbound kinase and test compound.
-
-
Quantification:
-
The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of DNA tag associated with the beads. This is typically done using quantitative PCR (qPCR).
-
-
Data Analysis:
-
The raw qPCR data is used to calculate the percentage of kinase bound to the immobilized ligand relative to the DMSO control for each concentration of the test compound.
-
The percentage inhibition is calculated as: % Inhibition = 100 * (1 - (Test Compound Signal / DMSO Control Signal))
-
The IC50 value, the concentration of the test compound that results in 50% inhibition of binding, is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]
-
Conclusion
This comparative guide highlights the potent and dual inhibitory activity of this compound against c-Met and VEGFR2. The provided kinase profiling data, while not exhaustive, offers a valuable snapshot of its selectivity in comparison to other c-Met inhibitors. The detailed experimental protocol for competitive binding assays serves as a practical resource for researchers aiming to conduct similar selectivity studies. A thorough understanding of a kinase inhibitor's selectivity, encompassing both on- and off-target effects, is indispensable for advancing the development of more effective and safer targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off Target Effects of c-MET Inhibitors on Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Golvatinib with Other Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the comparative efficacy and mechanisms of novel therapeutics is paramount. This guide provides a detailed head-to-head comparison of Golvatinib, a dual inhibitor of c-Met and VEGFR-2, with other prominent tyrosine kinase inhibitors (TKIs) targeting similar pathways. Due to the discontinuation of this compound's clinical development, direct comparative clinical trial data is limited. This guide therefore synthesizes available preclinical and early-phase clinical data for this compound and contrasts it with data from other relevant TKIs, including Cabozantinib, Lenvatinib, Capmatinib, Tepotinib, Apatinib, and Ramucirumab.
Data Presentation: A Comparative Overview of TKI Activity
The following tables summarize the key characteristics and reported efficacy metrics of this compound and other selected TKIs. This allows for a structured comparison of their biochemical potency and clinical activity where data is available.
Table 1: Biochemical Potency (IC50) of Selected TKIs
| Tyrosine Kinase Inhibitor | Primary Targets | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) | Other Key Targets |
| This compound | c-Met, VEGFR-2 | 14 | 16 | - |
| Cabozantinib | c-Met, VEGFR-2, AXL, RET | 1.3 | 0.035 | AXL, RET, KIT, FLT3, TIE-2[1] |
| Lenvatinib | VEGFR-1/2/3, FGFR-1/2/3/4, PDGFRα, RET, KIT | - | 4 (VEGFR-2), 5.2 (VEGFR-3) | FGFR1-4, PDGFRα, RET, KIT |
| Capmatinib | c-Met | 0.13 (c-Met) | - | Selective for c-Met |
| Tepotinib | c-Met | 1.2 (c-Met) | - | Highly selective for c-Met |
| Apatinib | VEGFR-2 | Mildly inhibits c-Kit and c-SRC | 1 | Selective for VEGFR-2[2] |
| Ramucirumab | VEGFR-2 | - | Binds to extracellular domain | Monoclonal antibody targeting VEGFR-2[3] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | c-Met Amplification | IC50 (nM) |
| MKN45 | Gastric Carcinoma | Yes | 37[4] |
| EBC-1 | Lung Cancer | Yes | 6.2[4] |
| Hs746T | Gastric Carcinoma | Yes | 23[4] |
| SNU-5 | Gastric Carcinoma | Yes | 24[4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of these TKIs with cellular signaling pathways and the design of key experiments is crucial for a deeper understanding of their mechanisms and comparative evaluation.
Caption: Simplified signaling pathways of c-Met and VEGFR-2 and the inhibitory action of various TKIs.
Experimental Protocols
Detailed methodologies are essential for the critical evaluation and replication of scientific findings. Below are the protocols for key experiments cited in the preclinical assessment of this compound.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against c-Met and VEGFR-2 kinases.
-
Methodology:
-
Recombinant human c-Met and VEGFR-2 kinase domains were used.
-
The kinase reaction was performed in a buffer containing ATP and a specific substrate peptide.
-
This compound was serially diluted and added to the reaction mixture.
-
The phosphorylation of the substrate was measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based method.
-
IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., MKN45, EBC-1, Hs746T, SNU-5) were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of this compound.
-
Cells were incubated for 72 hours.
-
Cell viability was determined using a colorimetric assay such as the MTT or WST-8 assay.
-
IC50 values were calculated from the dose-response curves.
-
Caption: General workflow for preclinical evaluation of this compound's antitumor activity.
Comparative Efficacy and Clinical Landscape
While direct head-to-head clinical trials between this compound and other TKIs are unavailable, a comparative analysis can be drawn from their individual clinical performances in relevant cancer types.
-
This compound: Early-phase clinical trials (Phase 1/2) were initiated for advanced solid tumors, but further development was discontinued.[5]
-
Cabozantinib: Approved for advanced renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer.[6] It has demonstrated significant improvements in progression-free survival (PFS) compared to standard-of-care in these indications.[7][8]
-
Lenvatinib: A preclinical study demonstrated that the combination of lenvatinib and this compound showed synergistic antitumor effects in xenograft models with high HGF expression, suggesting a strategy to overcome resistance to VEGFR inhibitors.[9][10] Lenvatinib is approved for various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.
-
Capmatinib and Tepotinib: These are highly selective c-Met inhibitors approved for metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[11][12][13][14] They have shown significant overall response rates (ORR) in this patient population.[13][14]
-
Apatinib: A selective VEGFR-2 inhibitor approved in China for advanced gastric cancer.[15] It has shown efficacy in improving overall survival (OS) and PFS in this setting.[15][16]
-
Ramucirumab: A monoclonal antibody targeting the extracellular domain of VEGFR-2.[3] It is approved for the treatment of gastric, colorectal, and non-small cell lung cancer, demonstrating improved survival outcomes.[17][18][19]
Conclusion
This compound is a potent dual inhibitor of c-Met and VEGFR-2, demonstrating significant preclinical antitumor activity, particularly in c-Met amplified cancer models.[4] However, its clinical development was halted, limiting the availability of comparative clinical data. In contrast, other TKIs targeting c-Met and/or VEGFR-2, such as Cabozantinib, Lenvatinib, Capmatinib, Tepotinib, Apatinib, and Ramucirumab, have successfully navigated clinical trials and gained regulatory approval for various cancer indications.
The preclinical data for this compound suggests a pharmacological profile comparable to other dual c-Met/VEGFR-2 inhibitors like Cabozantinib. The synergistic effects observed in preclinical studies combining Lenvatinib with this compound highlight the potential of dual pathway inhibition to overcome therapeutic resistance.[9] For researchers, the story of this compound underscores the complexities of drug development, where promising preclinical activity does not always translate to clinical success. The continued development and approval of more selective or multi-targeted TKIs provide a rich landscape for further investigation and therapeutic optimization in oncology.
References
- 1. cabometyxhcp.com [cabometyxhcp.com]
- 2. Apatinib - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. What diseases does Cabozantinib treat? [synapse.patsnap.com]
- 7. Cabozantinib Versus Standard-of-Care Comparators in the Treatment of Advanced/Metastatic Renal Cell Carcinoma in Treatment-naïve Patients: a Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenvatinib in combination with this compound overcomes hepatocyte growth factor pathway-induced resistance to vascular endothelial growth factor receptor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lenvatinib in combination with this compound overcomes hepatocyte growth factor pathway-induced resistance to vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. c-MET Inhibitor in Advanced Solid Tumors With c-MET Gene Aberration | Clinical Research Trial Listing [centerwatch.com]
- 12. Capmatinib Demonstrates Significant Antitumor Activity in Patients with Metastatic NSCLC Who Harbor MET Exon 14 Mutation - Oncology Practice Management [oncpracticemanagement.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. targetedonc.com [targetedonc.com]
- 15. Apatinib: A Review in Advanced Gastric Cancer and Other Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apatinib is effective as third-line and more treatment of advanced metastatic non-small-cell lung cancer: A retrospective analysis in a real-world setting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How May Ramucirumab Help Improve Treatment Outcome for Patients with Gastrointestinal Cancers? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Ramucirumab for the treatment of gastroesophageal cancers - PMC [pmc.ncbi.nlm.nih.gov]
Golvatinib Demonstrates Efficacy in Overcoming Lenvatinib Resistance Through Dual Targeting of Angiogenic Pathways
Researchers have shown that golvatinib, a multi-kinase inhibitor, can effectively counteract resistance to lenvatinib in preclinical cancer models. By targeting key signaling pathways involved in tumor angiogenesis and cell proliferation, the combination of this compound and lenvatinib presents a promising strategy to enhance therapeutic outcomes where lenvatinib monotherapy has failed.
Lenvatinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), has shown clinical efficacy in various cancers. However, both intrinsic and acquired resistance mechanisms often limit its long-term effectiveness. Studies have identified the activation of alternative signaling pathways, such as the hepatocyte growth factor (HGF)/c-Met and angiopoietin-2 (Ang2)/Tie2 axes, as critical contributors to lenvatinib resistance. This compound, by inhibiting c-Met, Tie2, and EphB4, directly addresses these escape mechanisms.
Preclinical studies have demonstrated that the combination of lenvatinib and this compound results in synergistic antitumor effects in lenvatinib-resistant models. This combination has been shown to inhibit tumor growth, reduce tumor vessel density, and enhance apoptosis in cancer cells more effectively than either agent alone. The following guide provides a comprehensive comparison of the efficacy of this compound in lenvatinib-resistant models, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the combination of lenvatinib and this compound in various cancer models.
Table 1: In Vitro Efficacy of Lenvatinib and this compound Combination
| Cell Line | Treatment | Proliferation Inhibition (%) | Tube Formation Inhibition (%) | Reference |
| HUVEC | Lenvatinib | Potent (VEGF-induced) | - | [1] |
| HUVEC | Lenvatinib + HGF | Resistant | - | [1] |
| HUVEC | Lenvatinib + this compound + HGF | Synergistic Inhibition | Synergistic Inhibition | [1] |
Table 2: In Vivo Antitumor Activity in Lenvatinib-Resistant Xenograft Models
| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Change in Microvessel Density (%) | Reference |
| A2780 (Ovarian) | Lenvatinib | Weak | - | [1] |
| A2780 (Ovarian) | This compound | Weak | - | [1] |
| A2780 (Ovarian) | Lenvatinib + this compound | Synergistic | Significant Decrease | [1][2] |
| K1/Ang2 (Thyroid) | Lenvatinib | - | - | [3] |
| K1/Ang2 (Thyroid) | Lenvatinib + this compound | Significant Inhibition | Significant Decrease in Perfusion | [3] |
| AN3CA (Endometrial) | Lenvatinib | - | - | [3] |
| AN3CA (Endometrial) | Lenvatinib + this compound | Significant Inhibition | Significant Decrease in Perfusion | [3] |
| SEKI (Melanoma) | Lenvatinib | Limited | - | [4] |
| IM95m (Gastric) | Lenvatinib | Limited | - | [4] |
| KP-4 (Pancreatic) | Lenvatinib | Limited | - | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in lenvatinib resistance and the experimental workflow used to evaluate the efficacy of this compound.
References
- 1. Lenvatinib in combination with this compound overcomes hepatocyte growth factor pathway-induced resistance to vascular endothelial growth factor receptor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multitargeting strategy using lenvatinib and this compound: Maximizing anti-angiogenesis activity in a preclinical cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lenvatinib resistance mechanism and potential ways to conquer [frontiersin.org]
Predicting Cellular Response to Golvatinib: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of potential biomarkers for predicting cellular response to Golvatinib, a dual inhibitor of the c-Met and VEGFR2 receptor tyrosine kinases. We objectively compare these biomarkers with those used for alternative targeted therapies, supported by experimental data and detailed protocols for key assays.
Introduction to this compound
This compound (formerly E7050) is an orally bioavailable, ATP-competitive small molecule inhibitor that potently targets both c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[1][2] The c-Met pathway, when activated by its ligand Hepatocyte Growth Factor (HGF), is a critical driver of tumor cell proliferation, survival, migration, and invasion.[3] Similarly, the VEGF/VEGFR-2 axis is a key mediator of tumor angiogenesis.[2] By simultaneously blocking these two pathways, this compound has the potential to inhibit tumor growth, metastasis, and the formation of new blood vessels that supply tumors.[2][4] Preclinical studies have shown that this compound is particularly effective in tumor models with MET gene amplification.[2][3]
Key Signaling Pathways Targeted by this compound
This compound exerts its anti-tumor effects by inhibiting the phosphorylation and activation of c-Met and VEGFR-2. This blockade disrupts downstream signaling cascades crucial for cancer progression, including the PI3K/Akt pathway (regulating cell survival) and the RAS/MAPK pathway (regulating cell proliferation).
Potential Biomarkers for this compound Response
While no definitive predictive biomarkers have been clinically validated for this compound, preclinical and early clinical data point to several promising candidates related to its primary target, c-Met.
| Biomarker Category | Specific Marker | Rationale & Supporting Evidence |
| Gene Aberration | MET Gene Amplification | Increased MET gene copies lead to c-Met receptor overexpression and ligand-independent activation, creating a state of "oncogene addiction." Preclinical xenograft models show that tumors with MET amplification are highly sensitive to this compound, leading to tumor regression.[2][3] |
| Protein Expression & Activity | Phosphorylated c-Met (p-c-Met) | Represents the activated state of the receptor. A decrease in p-c-Met levels in tumor biopsies after treatment serves as a pharmacodynamic biomarker, confirming target engagement.[3] Its predictive value is under investigation, as baseline p-Met levels do not always correlate with gene amplification. |
| Ligand Expression | Hepatocyte Growth Factor (HGF) | High levels of HGF can confer resistance to VEGFR inhibitors by activating the c-Met "escape" pathway.[5] Therefore, high HGF may predict sensitivity to a dual inhibitor like this compound, especially in combination therapies.[5] |
| Circulating Markers | Soluble c-Met / Angiopoietin-2 | Levels of soluble c-Met and Ang-2 (a marker of angiogenesis) were observed to increase in patient plasma after this compound administration.[3] These serve as pharmacodynamic biomarkers indicating target engagement and biological effect but are not yet validated as predictive of clinical response. |
Quantitative Performance Data for this compound
The potency of this compound has been quantified in both enzymatic and cell-based assays. It demonstrates strong inhibitory activity against its primary targets and potent anti-proliferative effects in cancer cell lines characterized by MET amplification.
Table 1: In Vitro Inhibitory Activity of this compound
| Target / Cell Line | Assay Type | IC50 Value (nM) | Key Feature | Reference |
|---|---|---|---|---|
| c-Met | Kinase Assay | 14 | - | [6] |
| VEGFR-2 | Kinase Assay | 16 | - | [6] |
| MKN45 | Cell Growth | 37 | Gastric Cancer, MET Amplified | [2] |
| EBC-1 | Cell Growth | 6.2 | Lung Cancer, MET Amplified | [2] |
| Hs746T | Cell Growth | 23 | Gastric Cancer, MET Amplified | [2] |
| SNU-5 | Cell Growth | 24 | Gastric Cancer, MET Amplified | [2] |
| A549, SNU-1 | Cell Growth | Higher IC50 | MET non-amplified |[2] |
Comparison with Alternative Targeted Therapies
To contextualize the biomarker strategy for this compound, it is useful to compare it with other inhibitors targeting the c-Met or related resistance pathways, such as AXL.
Table 2: Biomarker Comparison: this compound vs. Alternative Kinase Inhibitors
| Drug | Primary Target(s) | Key Predictive Biomarker(s) | Reported Efficacy Based on Biomarker |
|---|---|---|---|
| This compound | c-Met, VEGFR-2 | MET Gene Amplification (putative) | High preclinical efficacy in MET-amplified models.[2] |
| Capmatinib | c-Met | MET exon 14 skipping (FDA-approved), High MET GCN (≥10) | ORR: ~68% (1st line) & ~41% (pretreated) in METex14 NSCLC.[7] ORR: ~40% in high MET GCN NSCLC.[7] |
| Cabozantinib | c-Met, VEGFR-2, AXL, RET | None validated. Low baseline HGF/AXL may correlate with better OS.[8] | Effective across broad patient populations; superiority not clearly linked to a single biomarker.[9] |
| Bemcentinib | AXL | AXL protein expression (IHC) | ORR of 40% in AXL-positive NSCLC patients (in combo with Pembrolizumab), irrespective of PD-L1 status.[10] |
Experimental Protocols for Key Biomarker Assays
Accurate and reproducible biomarker analysis is critical for patient stratification. Below are detailed methodologies for the principal assays used to detect MET alterations.
Workflow for Biomarker Assessment
The process begins with obtaining a tumor sample, followed by parallel processing for different molecular tests to build a comprehensive biomarker profile for treatment decisions.
Fluorescence In Situ Hybridization (FISH) for MET Gene Amplification
-
Objective: To quantify the MET gene copy number relative to its chromosome centromere (CEP7).
-
Methodology:
-
Sample Preparation: Use 4-µm thick sections from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Deparaffinization & Pretreatment: Deparaffinize slides in xylene, rehydrate through an ethanol gradient, and perform heat-induced epitope retrieval. Digest tissue with a protease solution.
-
Hybridization: Apply a dual-color FISH probe mix (e.g., Vysis MET/CEP7) to the slide. Co-denature the probe and target DNA at 75°C, then hybridize overnight at 37°C in a humidified chamber.
-
Post-Hybridization Washes: Wash slides in a stringent wash buffer to remove non-specifically bound probes.
-
Counterstaining & Imaging: Apply DAPI counterstain and view under a fluorescence microscope equipped with appropriate filters.
-
Scoring: Count the number of MET (e.g., red) and CEP7 (e.g., green) signals in at least 50-100 non-overlapping tumor cell nuclei. Calculate the mean MET gene copy number (GCN) and the MET/CEP7 ratio.
-
-
Interpretation: MET amplification is typically defined as a MET/CEP7 ratio ≥ 2.0 or a mean GCN ≥ 5.0.[11][12]
Immunohistochemistry (IHC) for c-Met Protein Expression
-
Objective: To detect the presence and determine the level of c-Met protein expression in tumor cells.
-
Methodology:
-
Sample Preparation: Use 2-4 µm thick FFPE sections mounted on charged slides.
-
Antigen Retrieval: Deparaffinize and rehydrate sections. Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Staining: Use an automated stainer (e.g., Ventana BenchMark). Block endogenous peroxidase activity. Incubate with a primary antibody against total c-Met (e.g., SP44 rabbit monoclonal).[13]
-
Detection: Apply a secondary antibody and a detection system (e.g., HRP-polymer based) followed by a chromogen like DAB.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
-
Interpretation: Scoring is often performed using an H-score (staining intensity [0-3] × percentage of positive cells [0-100%]) or a tiered system (e.g., 0, 1+, 2+, 3+).[14][15] Positivity is frequently defined as a score of 2+ or 3+ in ≥50% of tumor cells.[16]
NGS/RT-PCR for MET Exon 14 Skipping
-
Objective: To identify genomic alterations at splice junctions or within exon 14 that lead to its exclusion from the final mRNA transcript.
-
Methodology (RNA-based NGS - Preferred):
-
Nucleic Acid Extraction: Extract total RNA from FFPE sections.
-
Library Preparation: Synthesize cDNA from the RNA. Use an anchored multiplex PCR or hybrid-capture based method to enrich for MET transcripts and other target genes.
-
Sequencing: Sequence the prepared library on a next-generation sequencing platform.
-
Bioinformatic Analysis: Align sequencing reads to the human reference genome. Use specialized software to detect splice variants, specifically looking for reads that map directly from exon 13 to exon 15.
-
-
Rationale for RNA-based methods: DNA-based NGS can miss many alterations causing METex14 skipping, especially those in deep intronic regions that are not covered by typical panels. RNA-based sequencing directly detects the resulting aberrant transcript, making it more sensitive and reliable for this specific biomarker.[17][18]
Logical Framework for Biomarker-Driven Treatment Selection
The status of key biomarkers can guide the selection of this compound or an alternative therapy. MET amplification is the strongest candidate biomarker for this compound monotherapy, while the presence of other markers may suggest resistance or the need for combination approaches.
Conclusion
The predictive biomarker landscape for this compound is centered on its primary target, c-Met. Strong preclinical data support MET gene amplification as the most promising candidate for predicting a positive cellular response. While pharmacodynamic markers like p-c-Met confirm target engagement, their predictive utility requires further clinical validation.
For drug development professionals, comparing this compound's biomarker profile to more established agents highlights distinct patient populations. Selective MET inhibitors like Capmatinib have a clear niche in MET exon 14 skipping -mutant tumors. In contrast, drugs targeting resistance pathways, such as the AXL inhibitor Bemcentinib, rely on AXL protein expression . This compound, with its dual action, may be most effective in tumors co-dependent on both c-Met signaling and angiogenesis, particularly those with high-level MET amplification. Future clinical trials should incorporate these multi-modal biomarker analyses to precisely identify the patient populations most likely to benefit from this dual-targeted approach.
References
- 1. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dual blockade of MET and VEGFR2 signaling pathways as a potential therapeutic maneuver for peritoneal carcinomatosis in scirrhous gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lenvatinib in combination with this compound overcomes hepatocyte growth factor pathway-induced resistance to vascular endothelial growth factor receptor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. The Clinical Impact of Capmatinib in the Treatment of Advanced Non–Small Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Final efficacy and safety results and biomarker analysis of a phase 2 study of cabozantinib in Japanese patients with advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers of Angiogenesis and Clinical Outcomes to Cabozantinib and Everolimus in Patients with Metastatic Renal Cell Carcinoma from the Phase III METEOR Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news.cision.com [news.cision.com]
- 11. MET amplification identified by next-generation sequencing and its clinical relevance for MET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The potential role of next-generation sequencing in identifying MET amplification and disclosing resistance mechanisms in NSCLC patients with osimertinib resistance [frontiersin.org]
- 13. Correlation between MET Gene Copy Number by Silver in Situ Hybridization and Protein Expression by Immunohistochemistry in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Improved diagnostics targeting c-MET in non-small cell lung cancer: expression, amplification and activation? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. The Landscape of MET Exon 14 Skipping Mutations in Patients With Lung Cancer Identified by Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Golvatinib: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Golvatinib, an investigational dual inhibitor of c-Met and VEGFR-2, requires careful handling throughout its lifecycle, including its ultimate disposal. Although specific disposal guidelines for this compound are not extensively detailed in publicly available safety data sheets (SDS), a comprehensive approach based on its nature as a potent, biologically active compound and general principles of hazardous waste management is essential.
Precautionary Disposal Framework
Given this compound's mechanism of action as a tyrosine kinase inhibitor with antineoplastic properties, it is prudent to handle it as a potentially cytotoxic or hazardous agent. This precautionary approach ensures the safety of laboratory personnel and minimizes environmental impact. The disposal procedures should align with institutional policies and local regulations for hazardous and cytotoxic waste.
Key Disposal Considerations:
-
Waste Segregation: All materials contaminated with this compound, including unused compound, treated cell culture media, contaminated personal protective equipment (PPE), and labware, should be segregated from general waste streams.
-
Containerization: Use designated, leak-proof, and clearly labeled containers for this compound waste. For items classified as cytotoxic waste, purple containers are often standard. Sharps should be disposed of in puncture-resistant containers.
-
Personal Protective Equipment (PPE): Appropriate PPE, including double gloves, a lab coat, and eye protection, should be worn when handling this compound and its waste.
-
Decontamination: Work surfaces and equipment should be decontaminated after handling the compound.
Quantitative Data Summary for this compound Disposal
While specific quantitative disposal parameters for this compound are not available, the following table summarizes the recommended handling and disposal specifications based on general guidelines for hazardous chemical and cytotoxic waste.
| Parameter | Specification |
| Waste Category | Hazardous Chemical Waste / Cytotoxic Waste (recommended as a precaution) |
| Container Type | Solid Waste: Sealable, leak-proof, rigid container. Often color-coded (e.g., purple for cytotoxic waste).Liquid Waste: Sealable, chemically compatible, leak-proof container.Sharps: Puncture-resistant sharps container, appropriately labeled. |
| Labeling Requirements | Clearly labeled with "Hazardous Waste" or "Cytotoxic Waste," the chemical name ("this compound"), and the appropriate hazard symbols as per institutional policy. |
| PPE Requirements | Gloves: Double nitrile gloves.Eye Protection: Safety glasses or goggles.Protective Clothing: Lab coat or disposable gown. |
| Final Disposal Method | Incineration is the generally recommended method for cytotoxic and hazardous pharmaceutical waste.[1][2] This should be handled by a licensed hazardous waste disposal vendor. |
Experimental Protocols for Safe Handling and Disposal
The following protocols provide a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
Protocol 1: Disposal of Unused this compound Powder
-
Preparation: Ensure all necessary PPE is worn. Work within a chemical fume hood or other designated containment area.
-
Containerization: Place the original vial or container of unused this compound into a larger, sealable plastic bag or secondary container.
-
Labeling: Label the outer container as "Hazardous Waste: this compound" or as required by your institution's waste management plan.
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste contractor.
Protocol 2: Disposal of this compound-Contaminated Labware and Debris
-
Segregation: At the point of generation, separate all disposable items that have come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves, absorbent pads) from the regular trash.
-
Collection: Place these items into a designated, labeled hazardous waste container (e.g., a purple cytotoxic waste bin).[1][3]
-
Sealing: Once the container is full, securely seal it to prevent any leakage.
-
Storage and Disposal: Transfer the sealed container to the hazardous waste accumulation area for collection by a licensed disposal service.
Protocol 3: Disposal of Liquid Waste Containing this compound
-
Collection: Collect all liquid waste containing this compound (e.g., cell culture media from treated cells, stock solutions) in a dedicated, leak-proof, and chemically resistant container.
-
Labeling: Clearly label the container with "Hazardous Liquid Waste: this compound" and list any other hazardous components (e.g., solvents).
-
pH Neutralization (if required): If institutional policy requires it, adjust the pH of aqueous solutions to be within a neutral range (typically 6-8) before collection, unless this could cause a hazardous reaction.
-
Storage and Disposal: Store the sealed container in a secondary containment bin within the designated hazardous waste area until it is collected for disposal by a certified vendor.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
It is imperative for all personnel handling this compound to be trained on these procedures and to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and compliance requirements. Adherence to these protocols will ensure a safe laboratory environment and responsible management of this potent research compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
